Nargenicin A1
Description
from Saccharopolyspora hirsuta; structure given in first source
Properties
CAS No. |
70695-02-2 |
|---|---|
Molecular Formula |
C28H37NO8 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
[(1S,3R,4R,5R,6R,7S,8R,11S,13R,16R,17R,18E)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11+/t13-,15-,16?,17-,18-,20-,21+,22-,23-,24-,25-,28+/m1/s1 |
InChI Key |
YEUSSARNQQYBKH-WKWMBFKWSA-N |
Isomeric SMILES |
C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)\C |
Canonical SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C |
Synonyms |
nargenicin A1 |
Origin of Product |
United States |
Foundational & Exploratory
Nargenicin A1: A Technical Guide to its Mechanism of Action as a DNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nargenicin A1, a natural product macrolide antibiotic, has been identified as a potent inhibitor of bacterial DNA replication. Its mechanism of action involves the direct targeting of the replicative DNA polymerase, a critical enzyme for bacterial viability. This technical guide provides an in-depth analysis of the molecular interactions, inhibitory kinetics, and structural basis of this compound's activity. Through a comprehensive review of key studies, we present quantitative data, detailed experimental protocols, and visual representations of the inhibitory mechanism to support further research and drug development efforts in this area.
Core Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the activity of the replicative DNA polymerase, specifically the DnaE1 subunit in organisms like Mycobacterium tuberculosis (Mtb) and the homologous DnaE in Staphylococcus aureus.[1][2][3] The inhibition is not a simple competitive mechanism but a unique, DNA-dependent binding event.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binding to the polymerase active site requires the presence of a DNA substrate.[1][2][4] The molecule cleverly positions itself by wedging between the terminal base pair of the DNA duplex and the polymerase's "fingers" domain.[1][2] In this conformation, this compound physically occupies the space of both the incoming deoxynucleoside triphosphate (dNTP) and the templating DNA base, effectively stalling the polymerase and halting DNA synthesis.[1][2][4] This leads to a DNA damage response and ultimately, bactericidal effects in susceptible organisms like Mtb.[1][2]
Signaling and Interaction Pathway
The following diagram illustrates the sequence of events leading to the inhibition of DNA polymerase by this compound.
Quantitative Data
The inhibitory potency of this compound varies between bacterial species. This differential activity is not primarily due to differences in the drug's binding pocket, which is largely conserved, but rather correlates with the intrinsic affinity of the respective DNA polymerase for its DNA substrate.[5] Polymerases with a higher affinity for DNA are more potently inhibited by this compound.[2][5]
Table 1: In Vitro Inhibition of Bacterial DNA Polymerases by this compound
| Target Enzyme | Organism | IC50 (nM) |
| DnaE | Staphylococcus aureus | 8 |
| DnaE1 | Mycobacterium tuberculosis | 125 |
| Pol IIIα | Escherichia coli | 13,000 |
| Data sourced from Chengalroyen et al., 2022.[1][5] |
Table 2: DNA Binding Affinity of Bacterial DNA Polymerases
| Enzyme | Organism | Dissociation Constant (Kd) for DNA (nM) |
| DnaE | Staphylococcus aureus | ~6 |
| DnaE1 | Mycobacterium tuberculosis | 250 |
| Pol IIIα | Escherichia coli | 12,000 |
| Data sourced from Chengalroyen et al., 2022.[2][5] |
Table 3: Antibacterial Activity of this compound
| Organism | Assay Condition | MIC (µM) |
| Mycobacterium tuberculosis H37Rv | 7H9/OADC/Tw | 12.5 |
| Data sourced from Chengalroyen et al., 2022.[1][2] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Real-Time DNA Polymerase Inhibition Assay
This assay measures the inhibition of DNA polymerase activity by monitoring the incorporation of nucleotides in real-time.
Workflow Diagram:
References
- 1. DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Collection - DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - ACS Infectious Diseases - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Nargenicin A1 Biosynthetic Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Nargenicin A1, a potent antibacterial macrolide, has garnered significant interest within the scientific community due to its efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in actinomycetes, with a focus on the core genetic and biochemical mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product biosynthesis, antibiotic discovery, and drug development.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound biosynthesis is encoded within a large biosynthetic gene cluster (BGC), which has been identified and characterized in several Nocardia species, including Nocardia argentinesis, Nocardia arthritidis, and Nocardia sp. CS682.[1][2] In Nocardia arthritidis, the cluster spans approximately 85 kb.[3] The heterologous expression of the nar BGC from Nocardia sp. CS682 in Streptomyces venezuelae has successfully resulted in the production of this compound, confirming the cluster's role in its biosynthesis.[1][2]
The nar BGC is comprised of a suite of genes encoding a Type I polyketide synthase (PKS), tailoring enzymes, and regulatory proteins. Key genes and their putative or confirmed functions are detailed in the biosynthetic pathway section below.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the coordinated action of a modular Type I PKS and a series of post-PKS tailoring enzymes. The pathway can be conceptually divided into three main stages: initiation and polyketide chain assembly, post-PKS modifications, and the formation of the pyrrole moiety.
Polyketide Backbone Synthesis
The core scaffold of this compound is assembled by a Type I PKS system. While the specific starter and extender units have not been explicitly detailed in the provided search results, Type I PKSs typically utilize a short-chain acyl-CoA as a starter unit (e.g., acetyl-CoA or propionyl-CoA) and malonyl-CoA or its derivatives as extender units. The modular nature of the PKS dictates the length and initial chemical structure of the polyketide chain.
Post-PKS Tailoring Modifications
Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the intermediate to yield the final this compound structure. Key characterized tailoring steps include:
-
Hydroxylation: The enzyme NgnP1, a hydroxylase, is involved in the hydroxylation of the polyketide intermediate.
-
Methylation: NgnM, a methyltransferase, catalyzes the addition of a methyl group.
-
Oxidation/Reduction: NgnO3, a FAD-dependent oxidoreductase, plays a role in the redox tailoring of the molecule.
-
Ether Bridge Formation: A crucial step in the formation of the characteristic ether-bridged cis-decalin motif is catalyzed by a putative iron-α-ketoglutarate-dependent dioxygenase. This enzyme is responsible for the conversion of the precursor 8,13-deoxynargenicin into this compound.[3]
The interplay of these enzymes leads to the formation of various intermediates and analogues, such as 18-O-acetyl-nodusmicin, 18-O-acetyl-nargenicin, and 23-demethyl-8,13-deoxynargenicin.[1][2]
Biosynthesis of the Pyrrole Moiety
A distinctive feature of this compound is its pyrrole-2-carboxylate ester. This moiety is synthesized from L-proline through the coordinated action of three enzymes:
-
NgnN4 (Proline Adenyltransferase): Activates L-proline by converting it to L-prolyl-AMP.
-
NgnN5 (Proline Carrier Protein): Binds the activated prolyl intermediate.
-
NgnN3 (Flavine-dependent Acyl-CoA Dehydrogenase): Catalyzes the two-step oxidation of the prolyl intermediate to form pyrrole-2-carboxylate.
This pathway for pyrrole formation is conserved in the biosynthesis of other natural products.
Quantitative Data on this compound Production
Several studies have focused on enhancing the production of this compound through metabolic engineering and precursor feeding strategies. The following tables summarize the available quantitative data on production titers.
| Strain | Condition | This compound Titer (mg/L) | Fold Increase | Reference |
| Nocardia sp. CS682 (Wild Type) | No supplementation | ~3.5 | - | [4] |
| Nocardia sp. CS682 (Wild Type) | 30 mM Methyl Oleate Supplementation | Not specified | ~4.62 | |
| Nocardia sp. metK18 | 30 mM Methyl Oleate Supplementation | Not specified | ~5.57 | |
| Nocardia sp. ACC18 | 30 mM Methyl Oleate Supplementation | Not specified | ~6.99 | |
| Nocardia sp. GAP (Engineered) | Optimized precursor feeding | ~84.9 | ~24 | [4] |
Table 1: this compound Production in Wild-Type and Engineered Nocardia Strains.
| Precursor | Concentration | Fold Increase in this compound Production |
| Methyl Oleate | 30 mM | ~4.62 |
| Sodium Propionate | 15 mM | 4.25 |
| Sodium Acetate | 15 mM | 2.81 |
Table 2: Effect of Precursor Supplementation on this compound Production in Nocardia sp. CS682.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research in the field. The following sections provide methodologies for key experiments cited in the literature.
General Culture and Fermentation Conditions for Nocardia sp. CS682
-
Strain: Nocardia sp. CS682
-
Media: For routine culture, standard actinomycete media such as ISP2 or Bennett's agar can be used. For this compound production, optimized media are employed. One such medium mentioned is "DD media," though its precise composition is not detailed in the available search results.
-
Fermentation: Fermentation is typically carried out in liquid culture with shaking for several days. Extraction of this compound from the culture broth is commonly performed using ethyl acetate.
-
Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.
Gene Knockout in Nocardia using CRISPR/Cas9 (Generalized Protocol)
While a specific protocol for the nar BGC was not found, a general methodology for CRISPR/Cas9-mediated gene knockout in Nocardia has been described.
-
Vector Construction: A guide RNA (gRNA) specific to the target gene is designed and cloned into a CRISPR/Cas9 expression vector suitable for actinomycetes (e.g., pCRISPomyces-2). Homologous recombination fragments flanking the target gene are also cloned into the vector.
-
Transformation: The constructed plasmid is introduced into Nocardia cells via electroporation or protoplast transformation.
-
Selection and Screening: Transformants are selected based on antibiotic resistance conferred by the plasmid. Successful gene knockout mutants are then screened for the desired phenotype (e.g., loss of this compound production) and confirmed by PCR and DNA sequencing.
Heterologous Expression of the nar BGC in Streptomyces venezuelae (Conceptual Workflow)
The successful heterologous expression of the nar BGC has been reported, and the general workflow is as follows:
-
BGC Capture: The entire ~85 kb nar BGC is captured from the genomic DNA of Nocardia sp. CS682. This can be achieved through methods like Transformation-Associated Recombination (TAR) cloning in yeast or by using large-construct cloning vectors like cosmids or BACs.
-
Vector Construction: The captured BGC is cloned into a suitable expression vector for Streptomyces. This vector should contain a selectable marker and elements for stable replication or integration into the host chromosome.
-
Host Transformation: The expression construct is introduced into a suitable Streptomyces host, such as S. venezuelae. Protoplast transformation is a common method for introducing large plasmids into Streptomyces.
-
Expression and Analysis: The recombinant Streptomyces strain is cultured under appropriate fermentation conditions, and the production of this compound is analyzed by HPLC and mass spectrometry.
In Vitro Enzymatic Assays for Tailoring Enzymes (General Approach)
The functions of the tailoring enzymes NgnP1, NgnM, and NgnO3 were confirmed through in vitro enzymatic reactions. A general protocol for such assays would involve:
-
Enzyme Expression and Purification: The genes encoding the tailoring enzymes are cloned into an expression vector (e.g., pET series for E. coli) and the recombinant proteins are overexpressed and purified.
-
Substrate Preparation: The putative substrate for the enzyme (an intermediate in the this compound pathway) is isolated and purified from a mutant strain or synthesized chemically.
-
Enzyme Reaction: The purified enzyme is incubated with its substrate in a suitable buffer system. For hydroxylases like NgnP1, cofactors such as NAD(P)H and a redox partner may be required. For methyltransferases like NgnM, S-adenosylmethionine (SAM) is the methyl donor. For oxidoreductases like NgnO3, FAD and a reducing or oxidizing agent may be necessary.
-
Product Analysis: The reaction mixture is analyzed by HPLC and mass spectrometry to detect the formation of the expected product.
Visualizations of the this compound Biosynthetic Pathway and Experimental Workflows
To facilitate a deeper understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic analysis of the actinorhodin aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Antibacterial Spectrum of Nargenicin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research on the antibacterial spectrum of Nargenicin A1, a macrolide antibiotic. The document focuses on its activity against various Gram-positive bacteria, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development efforts.
Antibacterial Spectrum of this compound
This compound has demonstrated significant antibacterial activity, primarily against a range of Gram-positive bacteria.[1][2] Early studies have quantified this activity through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Quantitative Data Summary
The following table summarizes the mean MIC values of this compound against various clinically relevant Gram-positive bacteria as reported in early in-vitro studies.
| Bacterial Species | Strain Type | Mean MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 3.97 | [3] |
| Methicillin-Sensitive (MSSA) | 0.06 | [3] | |
| Methicillin-Resistant (MRSA) | 0.12 | [3] | |
| Vancomycin-Resistant (VRSA) | 25 | [3] | |
| Enterococcus faecalis | - | 14.45 | [3] |
| Enterococcus faecium | - | 53.13 | [3] |
| Streptococcus spp. | - | 0.017 | [3] |
| Coagulase-Negative Staphylococci (CoNS) | - | 0.2 - 0.8 | [3] |
Experimental Protocols
The determination of the antibacterial spectrum of this compound has primarily been conducted using the broth microdilution method, a standard laboratory procedure for antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This protocol outlines the key steps involved in determining the MIC of this compound against Gram-positive bacteria.
a) Preparation of Materials:
-
This compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve a high concentration.
-
Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in an appropriate broth medium.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium used for susceptibility testing of non-fastidious aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.
b) Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium from an agar plate culture.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c) Serial Dilution of this compound:
-
Dispense a specific volume of CAMHB into all wells of the 96-well plate, except for the first column.
-
Add a corresponding volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring a set volume of the solution from the first well to the second, mixing, and repeating this process across the plate to create a range of decreasing concentrations.
d) Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Include a growth control well containing only the bacterial suspension and broth, with no this compound.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under ambient air conditions.
e) Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism. This can be assessed visually or with a plate reader.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways related to the study of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Inhibitory Effect of this compound on the NF-κB Signaling Pathway
This compound has been shown to attenuate the inflammatory response by blocking the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcdr.net [jcdr.net]
In-depth literature review of Nargenicin A1 research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nargenicin A1 is a polyketide macrolide antibiotic first discovered in the late 1970s.[1] It is primarily isolated from various species of Nocardia, a genus of soil-dwelling actinomycetes known for producing a rich diversity of bioactive secondary metabolites.[2][3] Structurally unique with a complex stereochemical pattern, this compound has garnered significant interest due to its potent antibacterial activity, particularly against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][4][5] This document provides an in-depth review of the existing literature on this compound, covering its biosynthesis, mechanism of action, biological activities, and the experimental protocols used in its study.
Discovery and Structure
This compound (originally known as CP-47,444) was first isolated from a culture of Nocardia argentinensis.[6] Later, it was also identified in other Nocardia species, including Nocardia sp. CS682 and Nocardia tsunamiensis.[3][7] The chemical formula of this compound is C₂₈H₃₇NO₈.[3][8] Its complex structure features a macrolide ring system with an embedded cis-decalin core and a strained THF ether bridge.[1] The absolute stereostructure was confirmed through a combination of X-ray crystallography of its precursor, nodusmicin, and extensive NMR analyses, including 1D (¹H-NMR, ¹³C-NMR) and 2D (COSY, HMBC, HSQC) techniques.[9][10]
Biosynthesis
The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC). This nar BGC has been identified and characterized in several Nocardia species.[4][5][11] The biosynthesis follows a polyketide synthase (PKS) pathway, followed by a series of post-PKS tailoring steps to yield the final complex structure.
Key stages in the biosynthesis include:
-
Polyketide Chain Assembly: A type I PKS synthesizes the initial polyketide backbone.
-
Decalin Moiety Formation: Crucial enzymes catalyze the formation of the core decalin ring system.[4][5]
-
Post-PKS Modifications: A series of tailoring enzymes, including a putative iron-α-ketoglutarate-dependent dioxygenase, are responsible for creating the characteristic ether bridge from a deoxygenated precursor, 8,13-deoxynargenicin.[12] Other key enzymes identified in the pathway include NgnP1, NgnM, and NgnO3.[4][5]
Metabolic engineering and heterologous expression of the nar BGC in hosts like Streptomyces venezuelae have been successfully used to produce this compound and to elucidate the functions of the biosynthetic genes.[4][5][11]
Mechanism of Action
Antibacterial Activity
This compound exhibits a novel mechanism of antibacterial action by selectively inhibiting DNA replication.[13] Its primary molecular target is DnaE (also known as PolC), the alpha subunit of the replicative DNA polymerase III.[6][14]
The mechanism involves:
-
DNA-Dependent Binding: this compound's binding to DnaE is dependent on the presence of a DNA substrate.[14][15]
-
Active Site Obstruction: Cryo-electron microscopy studies have revealed that this compound binds within the polymerase active site. It physically occupies the position of the incoming nucleotide and the template base, effectively mimicking a newly synthesized base pair.[15]
-
Replication Blockade: This binding prevents the incorporation of new nucleotides, thereby stalling the DNA replication fork and leading to bacterial cell death.[6][15]
This mode of action is distinct from other antibiotic classes like fluoroquinolones, which target DNA gyrase or topoisomerase IV.[6][13] The frequency of spontaneous resistance to this compound in S. aureus is low, approximately 1x10⁻⁹.[6][13]
Anti-inflammatory and Antioxidant Activity
Beyond its antibacterial properties, this compound has demonstrated significant anti-inflammatory and antioxidant effects.[2] In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and zebrafish models, this compound was shown to:
-
Inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂.[2]
-
Reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
-
Suppress the generation of reactive oxygen species (ROS).[2]
The primary mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway. This compound prevents the degradation of IκB-α, the inhibitor of NF-κB, which in turn blocks the nuclear translocation of NF-κB and prevents the transcription of inflammatory genes.[2][16] It also shows protective effects against oxidative stress-induced DNA damage and apoptosis, partly by scavenging ROS and suppressing the mitochondrial-dependent apoptotic pathway.[17][18]
Biological Activity Data
Antibacterial Spectrum
This compound demonstrates potent activity primarily against Gram-positive bacteria, with limited to no activity against Gram-negative bacteria.[6]
| Organism | MIC Range (μg/mL) | Reference |
| Staphylococcus aureus (incl. MRSA) | 0.015 - 0.25 | [3][19] |
| Enterococcus faecalis | ~14.45 | [19] |
| Enterococcus faecium | ~53.13 | [19] |
| Streptococcus spp. | ~0.017 | [19] |
| Micrococcus luteus | Potent Activity | [3] |
| Mycobacterium tuberculosis | Active | [1][6] |
Note: MIC values can vary based on the specific strain and testing methodology.
DnaE Inhibition
The inhibitory concentration (IC₅₀) of this compound against the DnaE polymerase from different bacterial species highlights its varying potency.
| DnaE Source | IC₅₀ (nM) | Reference |
| S. aureus DnaE | 6 - 8 | [14] |
| M. tuberculosis DnaE1 | 125 | [14] |
| E. coli Pol IIIα | 13,000 | [14] |
Cytotoxicity
This compound exhibits low cytotoxicity at concentrations effective against bacteria.
| Cell Line | Assay | Finding | Reference |
| RAW 264.7 Macrophages | MTT | No significant cytotoxicity observed at concentrations below 10 µM. | [2] |
| HINAE Cells | - | Protects against tacrolimus-induced cytotoxicity. | [17][18] |
Experimental Protocols
Broth Dilution Method for MIC Determination
This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19]
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture (e.g., incubated for four hours). The density of the suspension is standardized to a specific concentration, typically around 10⁸ colony-forming units (CFU) per milliliter.[19]
-
Serial Dilution: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the well remains clear).[19]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[2]
-
Cell Seeding: Cells (e.g., RAW 264.7 macrophages) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. For co-treatment studies, cells may be pre-treated with the compound for a period (e.g., 1 hour) before adding a stimulant like LPS.[2]
-
Incubation: Cells are incubated with the compound for a specified duration (e.g., 24 hours).
-
MTT Addition: The medium is removed, and an MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for an additional period (e.g., 3 hours) at 37°C to allow for the formation of formazan crystals by metabolically active cells.[2]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.
Total Synthesis
The unique and complex structure of this compound has made it a challenging target for total synthesis.[1] Several research groups have reported efforts towards its de novo synthesis.[1] Key strategies have included:
-
Quinone Diels-Alder Reaction: To construct the initial cis-decalin scaffold.[1]
-
Transannular Diels-Alder Reaction: An 18-membered macrolide was synthesized and designed to undergo a facile transannular cycloaddition to form the complex tricyclic core.[10]
These synthetic endeavors have not only aimed to produce the natural product but have also led to the creation of novel analogues, such as (+)-18-deoxythis compound, which are valuable for structure-activity relationship (SAR) studies.[1][20][21]
Conclusion and Future Perspectives
This compound remains a molecule of high interest in the field of antibiotic research. Its novel mechanism of action, targeting the essential DnaE polymerase, presents a promising strategy to combat drug-resistant Gram-positive pathogens. The low frequency of resistance development further enhances its therapeutic potential. Additionally, its demonstrated anti-inflammatory and antioxidant activities suggest broader pharmacological applications. Future research should focus on medicinal chemistry efforts to expand its antibacterial spectrum, improve its pharmacokinetic properties, and further explore its potential as an anti-inflammatory agent. The elucidation of its BGC also opens avenues for biosynthetic engineering to generate novel, more potent analogues.
References
- 1. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 2. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, isolation and biological activity of nargenicin from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative genomics of Nocardia tsunamiensis IFM 10818, a new source of the antibacterial macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C28H37NO8 | CID 6436286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective Effects of this compound against Tacrolimus-Induced Oxidative Stress in Hirame Natural Embryo Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jcdr.net [jcdr.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of 18-deoxythis compound (antibiotic 367c) from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Nargenicin A1: A Technical Guide on Molecular Weight, Solubility, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nargenicin A1 is a macrolide antibiotic with a complex polyketide structure, first isolated from Nocardia sp. It has garnered significant interest within the scientific community due to its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Beyond its antibacterial properties, recent research has unveiled its potential as an anti-inflammatory and anti-cancer agent, broadening its therapeutic prospects. This technical guide provides an in-depth overview of the fundamental physicochemical properties of this compound, with a specific focus on its molecular weight and solubility profile. Furthermore, it delves into its mechanism of action by detailing its interaction with the NF-κB signaling pathway and provides standardized experimental protocols for solubility determination.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical characteristics of this compound is paramount for its application in research and drug development. These properties influence its formulation, delivery, and bioavailability.
Molecular Weight
The molecular weight of a compound is a critical parameter for a multitude of experimental calculations, including molarity, mass spectrometry analysis, and pharmacokinetic modeling. The molecular weight of this compound has been consistently determined across multiple analytical platforms.
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₃₇NO₈ | [1] |
| Molecular Weight | 515.6 g/mol | [1][2] |
| Monoisotopic Mass | 515.251917 Da | [1] |
Solubility Profile
The solubility of a compound dictates its suitability for various experimental assays and is a key determinant of its absorption and distribution in vivo. This compound exhibits solubility in several common organic solvents, while its aqueous solubility is limited. The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Concentration (if specified) |
| Dimethyl Sulfoxide (DMSO) | Soluble | up to 25 mM[3] |
| Dimethylformamide (DMF) | Soluble | - |
| Methanol | Soluble | - |
| Ethanol | Soluble | - |
| Water | Poorly soluble/Insoluble | - |
Biological Activity and Signaling Pathway
This compound exerts its anti-inflammatory effects through the modulation of key signaling cascades within the cell. A primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for inflammatory cytokines and enzymes. This compound has been shown to interfere with this process, thereby attenuating the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
To ensure consistency and reproducibility in research, standardized experimental protocols are essential. The following section outlines a general procedure for determining the solubility of this compound.
Determination of this compound Solubility (Shake-Flask Method)
This protocol describes the equilibrium solubility determination of this compound in various solvents using the shake-flask method, a widely accepted technique for solubility assessment.
Caption: Experimental workflow for solubility determination.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume (e.g., 1 mL) of each test solvent. The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette. Alternatively, filter the solution using a chemically compatible syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the saturated solution samples and the standard solutions by a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the test samples. The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Conclusion
This compound is a promising natural product with significant therapeutic potential. This technical guide has provided a consolidated resource on its molecular weight and solubility profile, essential for its advancement in preclinical and clinical research. The elucidation of its inhibitory effect on the NF-κB signaling pathway offers a molecular basis for its anti-inflammatory properties. The provided experimental protocol for solubility determination serves as a foundational method for consistent and reliable characterization. Further research to obtain more extensive quantitative solubility data and to explore its diverse biological activities is warranted to fully unlock the therapeutic promise of this compound.
References
An In-Depth Technical Guide to the Pharmacokinetics of Nargenicin A1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific pharmacokinetic data for Nargenicin A1 from preclinical or clinical studies are not publicly available. One study notes that extensive research is needed to understand its pharmacokinetics and pharmacodynamics to optimize dosage and monitor adverse reactions.[1] This guide, therefore, provides a comprehensive overview of the methodologies that would be employed to characterize the pharmacokinetics of this compound, based on standard practices for natural product drug candidates. It also details the known cellular mechanisms of action to inform future pharmacodynamic assessments.
Introduction to this compound
This compound is a macrolide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Beyond its antibacterial properties, this compound and its analogues have garnered interest for their potential in other therapeutic areas, including cancer and inflammatory diseases.[2][3] An analogue of this compound has been shown to induce G2/M cell cycle arrest, apoptosis, and autophagy in tumor cells.[2] Furthermore, this compound itself has been observed to mitigate inflammatory and oxidative responses by inhibiting the NF-κB signaling pathway.[4] A thorough understanding of its pharmacokinetic profile is a critical next step in the development of this compound as a therapeutic agent.
Hypothetical Pharmacokinetic Profile of this compound
While specific data is unavailable, the table below illustrates how the pharmacokinetic parameters of this compound would be presented following preclinical evaluation in an animal model (e.g., rats).
| Parameter | Unit | Intravenous (IV) | Oral (PO) |
| Dose | mg/kg | 5 | 20 |
| Cmax | ng/mL | 1500 | 450 |
| Tmax | h | 0.25 | 2.0 |
| AUC(0-t) | ng·h/mL | 3200 | 1800 |
| AUC(0-inf) | ng·h/mL | 3250 | 1880 |
| t1/2 | h | 3.5 | 4.2 |
| CL | L/h/kg | 1.54 | - |
| Vd | L/kg | 7.6 | - |
| F (%) | % | - | 14.5 |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. This data is illustrative and not based on experimental results for this compound. |
Detailed Experimental Protocols for Pharmacokinetic Characterization
The following sections outline the standard methodologies required to determine the pharmacokinetic profile of a novel compound like this compound.
Animal Models
-
Species Selection: Initial pharmacokinetic studies are typically conducted in rodent models, such as Sprague-Dawley rats or BALB/c mice, due to their well-characterized physiology and ease of handling. For certain metabolism studies, humanized transgenic mouse models expressing human drug-metabolizing enzymes may be used to better predict human metabolism.[5]
-
Animal Husbandry: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water. For oral dosing studies, a period of fasting (e.g., 12 hours) is typically required before administration.
Drug Formulation and Administration
-
Formulation: this compound must be formulated in a vehicle suitable for the intended route of administration. For intravenous (IV) administration, it would be dissolved in a sterile, biocompatible solvent such as a mixture of saline, ethanol, and polyethylene glycol. For oral (PO) gavage, it could be suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Dose Selection: Dose levels are determined based on in vitro efficacy and preliminary toxicity studies. Typically, a low dose for IV administration and a higher dose for oral administration are selected to assess bioavailability.
-
Administration:
-
Intravenous: Administered as a bolus injection into a cannulated vein (e.g., tail vein in rats).
-
Oral: Administered via oral gavage using a suitable gauge needle.
-
Sample Collection
-
Blood Sampling: Blood samples (e.g., 0.2-0.3 mL) are collected at predetermined time points post-dosing. For IV administration, this would include early time points (e.g., 2, 5, 15, 30 minutes) and later points (e.g., 1, 2, 4, 8, 12, 24 hours). For oral administration, sampling would be adjusted to capture the absorption phase (e.g., 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours).[6] Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).
Bioanalytical Method for Quantification
A sensitive and specific bioanalytical method is crucial for accurately quantifying this compound in biological matrices.
-
Method of Choice: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[7]
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are typically treated with a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): These techniques can also be used to extract the analyte from the biological matrix and remove interfering substances.
-
Internal Standard: A suitable internal standard (a molecule with similar chemical properties to this compound) is added to the samples before extraction to account for variability during sample processing.
-
-
LC-MS/MS Conditions:
-
Chromatography: A C18 reverse-phase column is commonly used for separation. The mobile phase would consist of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Known Signaling Pathways and Mechanisms of Action
While pharmacokinetic data is pending, research has elucidated some of the cellular pathways affected by this compound and its analogues.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to attenuate inflammatory and oxidative responses by blocking the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory mediators.[4] This leads to a reduction in nitric oxide (NO) and reactive oxygen species (ROS) production.[4]
The diagram below illustrates the inhibitory effect of this compound on the NF-κB pathway.
Induction of G2/M Cell Cycle Arrest
An analogue of this compound has demonstrated anticancer activity by inducing G2/M cell cycle arrest.[2] This process typically involves the modulation of key cell cycle regulatory proteins. The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. Arrest at this phase is often mediated by the inhibition of the Cyclin B1/Cdc2 complex, which is essential for mitotic entry. This inhibition can be triggered by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21.
The following diagram provides a generalized logical flow of G2/M cell cycle arrest.
Future Directions
The promising biological activities of this compound underscore the urgent need for comprehensive pharmacokinetic and pharmacodynamic studies. Future research should focus on:
-
In vivo ADME studies in relevant animal models to determine the absorption, distribution, metabolism, and excretion profile of this compound.
-
Metabolite identification to understand how the compound is processed in the body and to assess the activity and potential toxicity of its metabolites.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a relationship between drug exposure and its therapeutic effects, which is essential for dose optimization in future clinical trials.
-
Investigation of drug-drug interaction potential , particularly concerning major drug-metabolizing enzymes like the cytochrome P450 family.
By systematically addressing these knowledge gaps, the full therapeutic potential of this compound can be explored and potentially translated into clinical applications.
References
- 1. jcdr.net [jcdr.net]
- 2. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nargenicin A1: A Potent Inhibitor of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Nargenicin A1, an antibacterial macrolide, inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document details the compound's effects on key inflammatory mediators, outlines the experimental protocols used to ascertain these effects, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction to this compound and the NF-κB Pathway
This compound is a macrolide antibiotic originally isolated from Nocardia species.[1] While known for its antibacterial properties against various Gram-positive bacteria, recent research has highlighted its significant anti-inflammatory and antioxidant activities.[1][2][3] These effects are primarily attributed to its ability to downregulate the NF-κB signaling pathway.[1][4]
The NF-κB pathway is a cornerstone of the inflammatory response.[5][6] In its inactive state, the NF-κB dimer (commonly p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα.[1][7] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα.[2][6] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases.[5]
Mechanism of Action: How this compound Inhibits NF-κB Signaling
This compound exerts its anti-inflammatory effects by intervening at a critical juncture in the NF-κB signaling cascade. Experimental evidence demonstrates that this compound effectively abolishes the nuclear translocation of NF-κB in response to LPS stimulation.[1][8] The core mechanism involves the stabilization of the IκBα inhibitory protein.
Key mechanistic actions of this compound include:
-
Inhibition of IκBα Phosphorylation: this compound treatment significantly prevents the LPS-induced phosphorylation of IκBα.[1]
-
Prevention of IκBα Degradation: By blocking phosphorylation, this compound prevents the subsequent ubiquitin-proteasome-mediated degradation of IκBα.[1][2]
-
Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact and bound to NF-κB, the transcription factor is effectively trapped in the cytoplasm, preventing it from reaching its nuclear targets.[1][9]
The culmination of these actions is a potent suppression of the inflammatory response orchestrated by NF-κB.
Caption: The canonical NF-κB signaling pathway initiated by LPS.
Caption: this compound blocks IκBα degradation, preventing NF-κB nuclear translocation.
Quantitative Data on Anti-inflammatory Effects
This compound has been shown to significantly inhibit the production of key inflammatory molecules in LPS-stimulated RAW 264.7 macrophages. The data presented below summarizes these findings, which were typically observed with a non-cytotoxic concentration of 10 µM this compound.[1][2]
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Effect in LPS-stimulated Cells | Associated Enzyme Expression | Citation |
|---|---|---|---|
| Nitric Oxide (NO) | Significantly Inhibited | Decreased iNOS expression | [1][4] |
| Prostaglandin E₂ (PGE₂) | Significantly Inhibited | Decreased COX-2 expression |[1][4] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines
| Cytokine | Effect on Production/Secretion in LPS-stimulated Cells | Citation |
|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Significantly Attenuated | [1][4] |
| Interleukin-1β (IL-1β) | Significantly Attenuated | [1][4] |
| Interleukin-6 (IL-6) | Significantly Attenuated | [1][4] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Significantly Attenuated |[4] |
Table 3: Effect of this compound on NF-κB Pathway Components and Oxidative Stress
| Parameter | Effect in LPS-stimulated Cells (10 µM this compound) | Citation |
|---|---|---|
| Nuclear NF-κB p65 | Markedly Reduced Accumulation | [1][9] |
| Cytoplasmic IκBα | Degradation Prevented | [1][8] |
| Phosphorylated IκBα (p-IκBα) | Expression Greatly Reduced | [1][9] |
| Reactive Oxygen Species (ROS) | Generation Suppressed |[1][2] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in studies investigating this compound's effect on the NF-κB pathway.[1][2]
4.1 Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are pre-treated with this compound (e.g., 10 µM) for 1 hour before stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration depending on the assay (e.g., 1 hour for signaling studies, 24 hours for mediator release).
4.2 Cell Viability (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 hours to determine cytotoxicity.[2]
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Remove the supernatant and dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
4.3 Western Blot Analysis for NF-κB Pathway Proteins
-
After cell treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells to obtain total protein or use a nuclear/cytoplasmic extraction kit to fractionate proteins.[1]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against NF-κB p65, IκBα, p-IκBα, Lamin B (nuclear marker), or Actin (cytoplasmic/loading control).
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using software like ImageJ, normalizing to the respective loading controls.[9]
4.4 Immunofluorescence for NF-κB Nuclear Translocation
-
Seed RAW 264.7 cells on glass coverslips or in 4-well cell culture slides and allow them to stabilize for 24 hours.[1][2]
-
Pre-treat cells with 10 µM this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 1 hour.[1]
-
Fix the cells with ice-cold methanol for 10 minutes and wash with PBS.[2]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS (PBS-T).
-
Block with 5% BSA in PBS-T for 1 hour.[2]
-
Incubate with an anti-NF-κB p65 antibody (e.g., 1:100 dilution) overnight at 4°C.[2]
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, red fluorescence) for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI, blue fluorescence).
-
Mount the coverslips and visualize the localization of NF-κB p65 using a fluorescence microscope. Red fluorescence in the nucleus indicates translocation.[9]
References
- 1. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for determining Nargenicin A1 Minimum Inhibitory Concentration (MIC)
Application Notes and Protocols for Researchers
Introduction
Nargenicin A1 is a macrolide antibiotic produced by Nocardia species, which has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its potential as a therapeutic agent necessitates standardized methods for evaluating its efficacy. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[6]
Principle of the Method
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4][6]
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Quality Control (QC) strains (e.g., S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)[8]
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or lower until use. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in CAMHB to a concentration that is twice the highest concentration to be tested in the microtiter plate. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL working solution.[9]
-
Protocol 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][10] A common method is to dilute the 0.5 McFarland suspension 1:150 in broth, which will be further diluted 1:1 when added to the wells.[8]
Protocol 3: Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working solution (prepared in Protocol 1) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
The last two columns should be reserved for controls:
-
Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum, with no this compound.
-
Sterility Control: Wells containing 200 µL of uninoculated CAMHB.
-
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum prepared in Protocol 2. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired range.
-
Seal the plate with a breathable film or place it in a plastic bag to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6]
Protocol 4: Interpretation of Results and Quality Control
-
After incubation, visually inspect the microtiter plate for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Quality Control:
-
The sterility control well should show no growth.
-
The growth control well should show clear evidence of bacterial growth.
-
The MIC for the QC strain must fall within the established acceptable range for the specific antibiotic and strain combination. If the QC result is out of range, the experimental results are considered invalid, and the assay should be repeated.[11][12]
-
Data Presentation
The following table summarizes published MIC values for this compound against various Gram-positive bacteria.
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Streptococcus spp. | Clinical Isolates | 0.017 (mean) | [13] |
| Staphylococcus aureus (MSSA) | Clinical Isolates | 0.06 (mean) | [13] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.12 (mean) | [13] |
| Staphylococcus aureus (VRSA) | Clinical Isolates | 25 (mean) | [13] |
| Enterococcus spp. | Clinical Isolates | 27.34 (mean) | [13] |
Mandatory Visualizations
Caption: Experimental workflow for MIC determination.
Caption: Logic for interpreting MIC results.
References
- 1. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. bsac.org.uk [bsac.org.uk]
- 13. jcdr.net [jcdr.net]
Application Notes and Protocols for Nargenicin A1 Susceptibility Testing via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nargenicin A1 is a macrolide antibiotic with demonstrated activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).[1][2][3] Its primary mechanism of antibacterial action is the inhibition of DNA polymerase III, a critical enzyme in bacterial DNA replication.[4] Additionally, this compound has been shown to possess anti-inflammatory properties by downregulating the NF-κB signaling pathway.[2]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic Gram-positive bacteria using the broth microdilution method. This quantitative technique is essential for evaluating the in vitro potency of this compound and is a foundational assay in antimicrobial drug development and resistance monitoring. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and published research on this compound susceptibility testing.[1]
Data Presentation: this compound MIC Values
The following table summarizes the mean MIC values of this compound against various clinically relevant Gram-positive bacteria as reported in the literature.
| Bacterial Species | Strain Type | Mean MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.06 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 25 |
| Enterococcus spp. | - | 27.34 |
| Streptococcus spp. | - | 0.017 |
Data sourced from a study by Sheetal Gouda et al. (2022).[1]
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution assay is a method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of this compound that prevents visible turbidity.
Materials and Reagents
-
This compound (analytical grade)
-
96-well sterile, clear, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Bacterial cultures of test organisms (e.g., Staphylococcus aureus, Enterococcus spp., Streptococcus spp.)
-
Quality control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213™)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer or densitometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is at least 10 times the highest concentration to be tested.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth while vortexing and visually comparing against the standard or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 followed by a 1:2 dilution in the plate, but this should be optimized.
Broth Microdilution Procedure
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound working stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second well, mixing, and continuing this process down each row to the desired final concentration. Discard 50 µL from the last well containing the antibiotic.
-
The last two wells of a row should be reserved for controls:
-
Growth Control: 50 µL of CAMHB + 50 µL of the standardized inoculum.
-
Sterility Control: 100 µL of sterile CAMHB only.
-
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, place the microtiter plate on a reading stand or light box.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls are not as expected, the results are invalid and the assay must be repeated.
Quality Control
-
A reference QC strain, such as Staphylococcus aureus ATCC® 29213™, should be tested with each batch of MIC determinations.
-
The MIC value for the QC strain should fall within the established acceptable range for the specific antibiotic being tested. While a specific range for this compound is not yet standardized, internal laboratory limits should be established. For reference, the acceptable MIC range for other antibiotics against this strain can be found in CLSI documents.
Visualizations
This compound Mechanism of Action and Signaling Pathway Inhibition
This compound's antibacterial effect is primarily due to the inhibition of DNA polymerase III. In addition to its antibacterial properties, it exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: this compound's dual mechanism of action.
Broth Microdilution Experimental Workflow
The following diagram outlines the key steps in performing a broth microdilution assay for this compound.
Caption: Workflow for this compound broth microdilution.
References
- 1. jcdr.net [jcdr.net]
- 2. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nargenicin A1: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nargenicin A1 is a macrolide antibiotic originally isolated from Nocardia species. It is known for its potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary antibacterial mechanism of this compound is the inhibition of DNA replication through its binding to the alpha subunit of DNA polymerase III.[1][3] Beyond its antimicrobial properties, recent studies have highlighted the anti-inflammatory and antioxidant effects of this compound.[4] Furthermore, novel analogs of this compound have demonstrated promising anticancer activities, suggesting that this compound itself may be a valuable compound for investigation in oncology research.[5]
This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, covering its established anti-inflammatory effects and providing a framework for investigating its potential anticancer activities.
Data Presentation
Antibacterial Activity of this compound
| Target Enzyme/Organism | Assay Type | IC50 / MIC Value | Reference |
| S. aureus DnaE (DNA Polymerase III) | Enzyme Inhibition Assay | 8 nM | [3] |
| M. tuberculosis DnaE1 (DNA Polymerase III) | Enzyme Inhibition Assay | 125 nM | [3] |
| E. coli Pol IIIα (DNA Polymerase III) | Enzyme Inhibition Assay | 13,000 nM | [3] |
| M. tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 12.5 µM | |
| Methicillin-Sensitive S. aureus (MSSA) | Minimum Inhibitory Concentration (MIC) | 0.06 µg/mL | [2] |
| Methicillin-Resistant S. aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 0.12 µg/mL | [2] |
| Vancomycin-Resistant S. aureus (VRSA) | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [2] |
| E. faecalis | Minimum Inhibitory Concentration (MIC) | 14.45 µg/mL | [2] |
| E. faecium | Minimum Inhibitory Concentration (MIC) | 53.13 µg/mL | [2] |
| Streptococci | Minimum Inhibitory Concentration (MIC) | 0.017 µg/mL | [2] |
Anti-inflammatory Activity of this compound
| Cell Line | Treatment | Parameter Measured | Effect of this compound | Reference |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | NO Production | Significant reduction in a concentration-dependent manner | [6] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | PGE2 Production | Significant reduction in a concentration-dependent manner | [6] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | TNF-α, IL-1β, IL-6 Secretion | Attenuated expression and secretion | [6] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | ROS Generation | Suppressed generation | [6] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | NF-κB Nuclear Translocation | Abolished translocation | [4][6] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | IκB-α Degradation | Inhibited degradation | [4][6] |
Signaling Pathways
This compound and the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound prevents the degradation of IκB-α, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[4][6]
Putative Anticancer Mechanism via PI3K/AKT/mTOR Pathway (Observed in Analogs)
While not yet demonstrated for this compound itself, a novel analog has been shown to exhibit potent antitumor activity by downregulating the PI3K/AKT/mTOR pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest, apoptosis, and autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application of Nargenicin A1 in MRSA Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nargenicin A1 is a macrolide antibiotic with demonstrated in-vitro activity against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1]. As a potent inhibitor of the α-subunit of DNA polymerase III (DnaE), this compound presents a novel mechanism of action, targeting bacterial DNA replication[2]. This unique target makes it a compelling candidate for further investigation in preclinical models of MRSA infection, a significant global health threat.
These application notes provide a summary of the current knowledge on this compound's activity against MRSA and detailed protocols for its evaluation in established murine infection models.
Data Presentation
In Vitro Activity of this compound against S. aureus
While extensive in-vivo efficacy data for this compound in MRSA infection models is not currently available in published literature, its potent in-vitro activity has been documented. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various strains of S. aureus.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-Sensitive S. aureus (MSSA) | 0.06 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | 0.12 | [1] |
| Vancomycin-Resistant S. aureus (VRSA) | 25 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its bactericidal effect by specifically targeting DnaE, a key component of the DNA polymerase III holoenzyme responsible for chromosomal replication in bacteria. Inhibition of DnaE leads to a halt in DNA synthesis, which in S. aureus, triggers the SOS response, a global response to DNA damage.
Experimental Protocols
The following are detailed protocols for establishing and evaluating the efficacy of this compound in murine MRSA infection models. These protocols are based on established methodologies and can be adapted for specific research needs.
Murine Subcutaneous MRSA Infection Model
This model is suitable for studying localized skin and soft tissue infections.
Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (formulated for in vivo administration)
-
6- to 8-week-old female BALB/c mice
-
Electric clippers and hair removal cream
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
-
Sterile surgical instruments
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
Protocol:
-
Bacterial Preparation:
-
Inoculate a single colony of MRSA into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Subculture the overnight culture in 50 mL of fresh TSB and grow to an optical density at 600 nm (OD600) of 0.7.
-
Centrifuge the bacterial suspension, wash the pellet twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 2 x 10⁸ CFU/mL.
-
-
Animal Infection:
-
Anesthetize the mice according to approved institutional protocols.
-
Shave a 2x2 cm area on the dorsum of each mouse and apply hair removal cream for 1-2 minutes, then gently wipe clean with sterile water.
-
Inject 100 µL of the MRSA suspension (containing 2 x 10⁷ CFU) subcutaneously into the shaved area.
-
-
Treatment:
-
Initiate treatment with this compound at a predetermined time point post-infection (e.g., 24 hours).
-
Administer this compound via the desired route (e.g., topical, intraperitoneal, or intravenous) at various concentrations. A vehicle control group should be included.
-
Continue treatment for a specified duration (e.g., 3-7 days).
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of infection, including lesion size, abscess formation, and overall health.
-
Measure the lesion size (length and width) daily using calipers.
-
At the end of the experiment, euthanize the mice and aseptically excise the infected skin tissue.
-
-
Bacterial Load Quantification:
-
Weigh the excised tissue and homogenize in 1 mL of sterile PBS.
-
Perform serial dilutions of the tissue homogenate in PBS.
-
Plate 100 µL of each dilution onto TSA plates and incubate at 37°C for 24 hours.
-
Count the number of colonies and calculate the bacterial load as colony-forming units (CFU) per gram of tissue.
-
Murine Skin Wound Infection Model
This model mimics infections in open wounds and is particularly useful for evaluating topical treatments.
Materials:
-
Same as for the subcutaneous model, with the addition of:
-
Biopsy punch (6 mm)
-
Transparent occlusive dressing
Protocol:
-
Bacterial Preparation: Prepare the MRSA inoculum as described in the subcutaneous model protocol.
-
Animal Infection:
-
Anesthetize the mice and shave the dorsal area.
-
Create a full-thickness wound on the back of each mouse using a 6 mm biopsy punch.
-
Inoculate the wound with 10 µL of the MRSA suspension (containing 2 x 10⁶ CFU).
-
Cover the wound with a transparent occlusive dressing.
-
-
Treatment:
-
Initiate topical treatment with a this compound formulation (e.g., cream or ointment) at a specified time post-infection.
-
Include a vehicle control group and potentially a positive control group (e.g., mupirocin).
-
Apply the treatment daily for the duration of the study.
-
-
Monitoring and Evaluation:
-
Monitor the wound healing process and signs of infection daily.
-
At the end of the study, euthanize the mice and excise the entire wound area.
-
-
Bacterial Load Quantification:
-
Determine the bacterial load in the excised tissue as described in the subcutaneous model protocol.
-
Conclusion
This compound's unique mechanism of action against a critical bacterial target makes it a promising lead compound for the development of new anti-MRSA therapies. The provided protocols offer a framework for researchers to investigate the in vivo efficacy of this compound and its derivatives in relevant preclinical models. Further studies are warranted to generate the necessary in vivo data to support its progression through the drug development pipeline.
References
Unveiling the Anti-Inflammatory Potential of Nargenicin A1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for characterizing the anti-inflammatory effects of Nargenicin A1, a macrolide with promising therapeutic potential. The following sections offer a comprehensive guide to measuring its impact on key inflammatory mediators and signaling pathways.
Data Summary: this compound's Inhibitory Effects on Pro-Inflammatory Markers
The anti-inflammatory activity of this compound has been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data presented below summarizes the dose-dependent inhibition of key inflammatory markers.
| This compound Conc. (µM) | NO Production (% of LPS Control) | PGE₂ Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | IL-1β Release (% of LPS Control) |
| 0 (LPS only) | 100% | 100% | 100% | 100% | 100% |
| 2.5 | ~75% | ~80% | ~85% | ~90% | ~90% |
| 5 | ~50% | ~60% | ~65% | ~70% | ~75% |
| 10 | ~25% | ~40% | ~45% | ~50% | ~55% |
Data is approximated from graphical representations in "this compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway" for illustrative purposes.
Experimental Workflow for Assessing this compound's Anti-inflammatory Activity
The following diagram outlines the general experimental workflow for investigating the anti-inflammatory properties of this compound in a cell-based model.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are provided below.
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISAs, 6-well for Western blot) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for mediator release). Include appropriate vehicle and untreated controls.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
Protocol:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated using known concentrations of sodium nitrite.
Prostaglandin E₂ (PGE₂) and Pro-inflammatory Cytokine ELISAs
Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific proteins, such as PGE₂, TNF-α, IL-6, and IL-1β, in the cell culture supernatant.
Protocol:
-
Collect cell culture supernatants after treatment and centrifuge to remove any cellular debris.
-
Perform the ELISAs for PGE₂, TNF-α, IL-6, and IL-1β using commercially available kits.[1][2][3]
-
Follow the manufacturer's instructions meticulously regarding antibody coating, sample and standard incubation, addition of detection antibodies, substrate development, and stopping the reaction.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentrations of the respective analytes by plotting a standard curve with the provided recombinant standards.
Western Blot for NF-κB Signaling Pathway Analysis
Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway, such as phosphorylated IκB-α, total IκB-α, and nuclear p65.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a nuclear and cytoplasmic extraction kit to separate the protein fractions.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-IκB-α, IκB-α, p65, and a loading control (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Immunofluorescence for NF-κB p65 Nuclear Translocation
Principle: This imaging technique visualizes the subcellular localization of the NF-κB p65 subunit, providing a qualitative and semi-quantitative measure of its translocation from the cytoplasm to the nucleus upon stimulation.
Protocol:
-
Seed and treat cells grown on glass coverslips as described previously.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.[4][5]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Capture images and analyze the nuclear translocation of p65.
This compound's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily by inhibiting the canonical NF-κB signaling pathway.[6][7][8] The diagram below illustrates this mechanism.
In the presence of an inflammatory stimulus like LPS, the Toll-like receptor 4 (TLR4) is activated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB-α, targeting it for proteasomal degradation. This degradation releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS (producing NO), and COX-2 (producing PGE₂). This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[6][7][8]
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. 2.7. Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 3. 4. Measurement of prostaglandin E2, TNF-α, and interleukin-1β production in RAW 264.7 macrophages [bio-protocol.org]
- 4. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 5. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Nargenicin A1 Production in Nocardia: A Metabolic Engineering Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nargenicin A1, a polyketide macrolide produced by various Nocardia species, exhibits potent antibacterial activity, notably against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6] Its therapeutic potential has driven significant research into enhancing its production through metabolic engineering. These application notes provide a comprehensive overview of strategies to boost this compound yield in Nocardia sp. CS682, complete with detailed experimental protocols and quantitative data summaries.
Metabolic Engineering Strategies for Enhanced this compound Production
Several metabolic engineering strategies have been successfully employed to increase the production of this compound. These approaches primarily focus on increasing the supply of biosynthetic precursors and optimizing the expression of genes involved in the this compound biosynthetic pathway.
Key Strategies:
-
Overexpression of Precursor Supply Genes: Enhancing the intracellular pool of precursors like malonyl-CoA and methylmalonyl-CoA is a critical step. This has been achieved by overexpressing acetyl-CoA carboxylase (ACC) genes.[2][7]
-
Heterologous Expression of Regulatory Genes: The expression of transcriptional activator genes, such as S-adenosylmethionine synthetase (MetK1-sp), has been shown to upregulate the this compound biosynthetic genes.[2][7]
-
Precursor Feeding: Supplementing the culture media with biosynthetic precursors such as L-proline, glucose, sodium propionate, and methyl oleate can significantly increase the final titer of this compound.[1][3][8][9]
-
Combined Approaches: The most significant improvements in this compound production have been achieved by combining genetic engineering with optimized precursor feeding strategies.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative improvements in this compound production achieved through various metabolic engineering and precursor feeding strategies in Nocardia sp. CS682.
Table 1: Enhancement of this compound Production through Genetic Engineering
| Strain/Condition | Genetic Modification | Fold Increase in Production (compared to wild-type without supplementation) | Reference |
| Nocardia sp. metK18 | Heterologous expression of S-adenosylmethionine synthetase (metK1-sp) | ~2.8 | [2][7] |
| Nocardia sp. ACC18 | Expression of acetyl-CoA carboxylase genes (accA2, accBE) | ~3.8 | [2][7] |
| Nocardia sp. GAP | Expression of genes for pyrrole moiety biogenesis, glucose utilization, and malonyl-CoA synthesis | ~24 (with precursor feeding) | [1][8] |
Table 2: Effect of Precursor Feeding on this compound Production in Wild-Type and Engineered Nocardia sp. CS682
| Strain | Precursor Supplementation | Fold Increase in Production (compared to non-supplemented) | Reference |
| Nocardia sp. CS682 | 15 mM Sodium Propionate | ~4.6 | [3] |
| Nocardia sp. metK18 | 15 mM Sodium Propionate | ~5.01 | [3] |
| Nocardia sp. ACC18 | 15 mM Sodium Propionate | ~6.46 | [3] |
| Nocardia sp. CS682 | 30 mM Methyl Oleate | ~4.62 | [9] |
| Nocardia sp. metK18 | 30 mM Methyl Oleate | ~5.57 | [9] |
| Nocardia sp. ACC18 | 30 mM Methyl Oleate | ~6.99 | [9] |
| Nocardia sp. ACC18 | Glucose and Glycerol | ~7.1 | [10] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis: Pyrrole Moiety Formation
The pyrrole-2-carboxylate moiety of this compound is derived from L-proline through a coordinated enzymatic cascade.
General Experimental Workflow for Genetically Engineering Nocardia sp.
This workflow outlines the key steps for creating genetically modified Nocardia strains with enhanced this compound production.
Experimental Protocols
Protocol 1: Preparation of Electrocompetent Nocardia sp. CS682 Cells
This protocol is adapted from standard methods for preparing electrocompetent actinomycetes.[11][12]
Materials:
-
Nocardia sp. CS682 culture
-
Bennett's medium (1% glucose, 0.2% tryptone, 0.1% yeast extract, 0.1% beef extract, 0.5% glycerol, pH 7.3)
-
Glycine
-
10% Glycerol (sterile, ice-cold)
-
Sterile centrifuge tubes
-
Spectrophotometer
Procedure:
-
Inoculate 50 mL of Bennett's medium with Nocardia sp. CS682 mycelia.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Inoculate 100 mL of Bennett's medium containing 1% glycine with 1 mL of the seed culture.
-
Incubate at 30°C with shaking at 200 rpm for 24-36 hours.
-
Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the mycelial pellet twice with 50 mL of ice-cold, sterile 10% glycerol. Centrifuge as in the previous step after each wash.
-
Resuspend the final pellet in 1 mL of ice-cold, sterile 10% glycerol.
-
Aliquot 50 µL of the competent cells into sterile microcentrifuge tubes and store at -80°C until use.
Protocol 2: Electroporation of Nocardia sp. CS682
This protocol outlines the transformation of Nocardia sp. CS682 with an expression plasmid.[2][12]
Materials:
-
Electrocompetent Nocardia sp. CS682 cells (from Protocol 1)
-
Expression plasmid (e.g., pNV18L2 containing the gene of interest) (1-2 µg)
-
Electroporation cuvettes (2 mm gap)
-
Electroporator
-
Bennett's medium (liquid and solid with appropriate antibiotic for selection, e.g., neomycin)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of electrocompetent cells on ice.
-
Add 1-2 µg of the expression plasmid to the cell suspension and mix gently.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Pulse the mixture with the following electroporation parameters: 2.5 kV, 25 µF, and 200 Ω.
-
Immediately after the pulse, add 950 µL of Bennett's medium to the cuvette and transfer the cell suspension to a sterile microcentrifuge tube.
-
Incubate at 30°C for 3-4 hours with gentle shaking to allow for the expression of the antibiotic resistance gene.
-
Plate the cell suspension onto Bennett's agar plates containing the appropriate selection antibiotic.
-
Incubate the plates at 30°C for 5-7 days until transformant colonies appear.
Protocol 3: Fermentation and Precursor Feeding for this compound Production
This protocol describes the cultivation of wild-type or engineered Nocardia strains for this compound production with precursor supplementation.[1][3][8][9]
Materials:
-
Nocardia sp. CS682 (wild-type or engineered strain)
-
Seed medium (e.g., Bennett's medium)
-
Production medium (e.g., R2YE medium)
-
Precursor stock solutions (e.g., 1 M L-proline, 50% w/v D-glucose, 1 M sodium propionate, 1 M methyl oleate)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a seed culture in 50 mL of seed medium and incubate at 30°C with shaking at 200 rpm for 48 hours.
-
Inoculate 100 mL of production medium in a 500 mL shake flask with 2% (v/v) of the seed culture.
-
Incubate at 30°C with shaking at 200 rpm.
-
After a specific period of growth (e.g., 48 hours), add the precursor(s) to the desired final concentration (e.g., 1% w/v L-proline and 7.5% w/v D-glucose, or 15 mM sodium propionate, or 30 mM methyl oleate).
-
Continue the fermentation for a total of 7-10 days.
-
Harvest the culture broth for extraction and analysis of this compound.
Protocol 4: Extraction and Quantification of this compound
This protocol provides a general method for extracting and quantifying this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Methanol (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
This compound standard
Procedure:
-
Adjust the pH of the fermentation broth to 8.0.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC. A typical mobile phase is a gradient of acetonitrile and water.
-
Detect this compound by monitoring the absorbance at a specific wavelength (e.g., 234 nm).
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a this compound standard.
Conclusion
The metabolic engineering of Nocardia species presents a powerful strategy for enhancing the production of the valuable antibiotic, this compound. By employing the techniques outlined in these application notes, researchers can significantly improve yields, facilitating further research and development of this promising therapeutic agent. The combination of genetic manipulation and optimized fermentation conditions holds the key to unlocking the full biosynthetic potential of these remarkable microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering of Nocardia sp. CS682 for enhanced production of nargenicin A₁ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative genomics of Nocardia tsunamiensis IFM 10818, a new source of the antibacterial macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced production of this compound and creation of a novel derivative using a synthetic biology platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced production of nargenicin A(1) and generation of novel glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Manipulation of Nocardia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Nargenicin A1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable High-Performance Liquid Chromatography (HPLC) method for the purification of Nargenicin A1, a macrolide antibiotic with significant activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). The described protocol provides a comprehensive workflow from sample preparation to both analytical and preparative scale purification, enabling researchers to obtain high-purity this compound for further studies.
Introduction
This compound is a polyketide macrolide produced by various actinomycete strains, notably Nocardia sp. CS682.[1] Its complex structure and potent biological activity make it a compound of interest for antibiotic research and development.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of such natural products, offering high resolution and reproducibility. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC, suitable for both analytical quantification and preparative isolation.
Experimental Protocols
Sample Preparation: Extraction of this compound from Culture Broth
This protocol outlines the initial extraction of this compound from a Nocardia sp. culture, a necessary step before HPLC purification.
-
Harvesting: Centrifuge the Nocardia sp. CS682 culture broth to separate the supernatant from the mycelial cake.
-
Solvent Extraction: Extract the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction three times to ensure maximum recovery of this compound.
-
Concentration: Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Reconstitution: Dissolve the dried crude extract in a minimal amount of the HPLC mobile phase (e.g., 50:50 acetonitrile:water) for injection.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
Analytical HPLC Method
This method is designed for the quantification and purity assessment of this compound in the extracted sample. The following conditions are based on established methods for this compound analysis.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.5 M Dipotassium Phosphate (pH 2.5) in Water:Acetonitrile (80:20, v/v) |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Column Temperature | Ambient |
Preparative HPLC Method
This method is scaled up from the analytical method to isolate larger quantities of this compound. The primary goal is to maintain the separation quality while increasing the sample load.
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.5 M Dipotassium Phosphate (pH 2.5) in Water:Acetonitrile (80:20, v/v) |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |
| Flow Rate | 21.2 mL/min (Scaled from analytical) |
| Injection Volume | ~500 µL - 2 mL (dependent on sample concentration and loading study) |
| Detection | UV at 215 nm |
| Fraction Collection | Triggered by UV signal threshold corresponding to the this compound peak |
Scale-Up Calculation:
The flow rate for the preparative method is scaled geometrically from the analytical method to maintain a constant linear velocity:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID² / Analytical Column ID²)
-
Preparative Flow Rate = 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min
The injection volume is scaled based on the column volume, but a loading study is recommended to determine the optimal injection volume for the desired purity and yield.
Data Presentation
Table 3: Representative Chromatographic Data (Analytical Scale)
| Compound | Retention Time (min) | Purity (%) |
| Impurity 1 | 8.5 | - |
| This compound | 15.2 | >95% (after purification) |
| Impurity 2 | 18.1 | - |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and HPLC purification of this compound.
Logical Relationship of HPLC Scale-Up
Caption: Relationship between analytical and preparative HPLC methods.
References
Application Notes: Nargenicin A1 as a Potent Anti-inflammatory Agent
Introduction
Nargenicin A1, a macrolide antibiotic originally isolated from Nocardia sp., has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] Research indicates its potential as a therapeutic agent for managing inflammatory conditions by targeting key signaling pathways.[3][4] These notes summarize the key findings and provide protocols for evaluating the anti-inflammatory effects of this compound in established in vitro and in vivo animal models. The primary mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][5]
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[1] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), this compound prevents the degradation of the inhibitory protein IκB-α.[1][6] This action blocks the nuclear translocation of the NF-κB complex, thereby inhibiting the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][6]
Data Presentation
The anti-inflammatory efficacy of this compound has been quantified in both murine macrophage cell lines and zebrafish larvae models.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter Measured | This compound Concentration | Observation | Reference |
| Cell Viability | Up to 10 µM | No significant cytotoxicity observed after 24h. | [1] |
| Nitric Oxide (NO) Production | 1, 5, 10 µM | Concentration-dependent reduction. | [1][6] |
| Prostaglandin E2 (PGE2) | 1, 5, 10 µM | Concentration-dependent reduction. | [1][6] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, MCP-1) | 1, 5, 10 µM | Concentration-dependent suppression of production. | [1][3] |
| iNOS and COX-2 Expression | 10 µM | Significant reduction in protein and mRNA levels. | [6] |
| Reactive Oxygen Species (ROS) | 10 µM | Significant suppression of LPS-induced generation. | [2] |
| NF-κB Nuclear Translocation | 10 µM | Abolished LPS-mediated nuclear translocation. | [1][5] |
Table 2: In Vivo Anti-inflammatory Activity of this compound in LPS-Injected Zebrafish Larvae
| Parameter Measured | This compound Concentration | Observation | Reference |
| Nitric Oxide (NO) Generation | 5, 10 µM | Concentration-dependent reduction in LPS-induced NO. | [1][2] |
| Reactive Oxygen Species (ROS) | 5, 10 µM | Concentration-dependent reduction in LPS-induced ROS. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
References
- 1. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nargenicin attenuates lipopolysaccharide-induced inflammatory responses in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway | EXCLI Journal [excli.de]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nargenicin A1 Dosage for Cell-Based Assays
Welcome to the technical support center for Nargenicin A1. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in a variety of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a macrolide antibiotic that primarily acts as a broad-spectrum antibacterial agent by inhibiting DNA replication. It achieves this by targeting DnaE, the alpha subunit of DNA polymerase III. In eukaryotic cells, this compound has been shown to exhibit anti-inflammatory and antioxidant properties by blocking the NF-κB signaling pathway.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, a concentration range of 1 µM to 10 µM is recommended. Studies have shown that this compound is not cytotoxic to RAW 264.7 macrophages at concentrations below 10 µM.[1] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is always recommended to determine the optimal concentration for your specific assay.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 25 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid potential solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%. Stock solutions should be stored at -20°C under desiccating conditions and protected from light.
Q4: Does this compound have anticancer activity?
A4: While a novel analog of this compound, 23-demethyl 8,13-deoxynargenicin (also referred to as compound 9), has demonstrated potent antitumor activity by inducing G2/M cell cycle arrest, apoptosis, and autophagy, there is limited direct evidence of this compound itself having significant anticancer effects.[2][3] Therefore, researchers should be cautious in extrapolating the anticancer activities of the analog to this compound.
Q5: What are the known signaling pathways affected by this compound?
A5: In mammalian cells, this compound has been shown to attenuate the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the nuclear translocation of NF-κB.[1][4] This is achieved by preventing the degradation of the inhibitory protein IκB-α.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Results | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Incomplete solubilization of this compound.- Degradation of this compound in media. | - Ensure a single-cell suspension and uniform seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Vortex the stock solution before diluting and ensure thorough mixing in the media.- Prepare fresh dilutions of this compound for each experiment. |
| Unexpected Cytotoxicity | - High concentration of this compound.- High concentration of DMSO in the final culture medium.- Cell line is particularly sensitive to the compound. | - Perform a dose-response curve to determine the IC50 and use concentrations well below this for mechanistic studies.- Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%).- Test a lower range of this compound concentrations. |
| No Observable Effect | - Concentration of this compound is too low.- Insufficient incubation time.- The chosen cell line is not responsive to this compound.- The biological pathway of interest is not modulated by this compound. | - Increase the concentration of this compound based on a dose-response experiment.- Optimize the incubation time; some effects may require longer exposure.- Verify the expression of the target pathway components in your cell line.- Consider using a positive control to ensure the assay is working correctly. |
| Precipitate in Culture Medium | - Poor solubility of this compound at the working concentration.- Interaction with components of the culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare the final dilution of this compound in pre-warmed medium and add it to the cells immediately.- Visually inspect the medium for any precipitate before and after adding to the cells. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in a key cell-based assay.
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | Cytotoxicity (MTT) | < 10 µM | No significant cytotoxicity observed. | [1] |
| RAW 264.7 Macrophages | Anti-inflammatory | 2.5, 5, 10 µM | Dose-dependent inhibition of LPS-induced NO, PGE2, TNF-α, IL-1β, and IL-6 production. | [1] |
| RAW 264.7 Macrophages | Antioxidant | 2.5, 5, 10 µM | Dose-dependent reduction of LPS-induced ROS generation. | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound.
-
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol measures the intracellular ROS levels using the fluorescent probe DCFH-DA.
-
Materials:
-
This compound
-
2',7'-dichlorofluorescein diacetate (DCFH-DA)
-
LPS (lipopolysaccharide)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 1 hour.
-
Wash the cells with PBS and then stain with 10 µM DCFH-DA for 15 minutes in the dark at 37°C.[1]
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the fluorescence intensity immediately by flow cytometry.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Materials:
-
This compound
-
LPS
-
4% Paraformaldehyde
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 1 hour.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for intracellular ROS measurement.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Nargenicin A1 Stability and Degradation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Nargenicin A1. The following information addresses potential issues related to the stability and degradation of this macrolide antibiotic under typical experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound solid should be kept at -20°C, where it is stable for at least four years. For short-term storage, solutions can be prepared in solvents such as DMF, DMSO, ethanol, or methanol.[1] It is advisable to prepare fresh solutions for experiments or store stock solutions at -20°C or -80°C for limited periods to minimize degradation.
Q2: How stable is this compound in different solvents?
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
A3: While specific studies on this compound are limited, macrolide antibiotics generally exhibit pH-dependent stability. They are typically more stable in neutral to slightly acidic conditions and are susceptible to degradation under strongly acidic or alkaline conditions. For instance, other macrolides like roxithromycin show significant degradation under alkaline conditions.[2] It is recommended to conduct preliminary stability studies at the desired experimental pH to determine the degradation kinetics.
Q4: Is this compound sensitive to temperature?
A4: While specific thermal degradation data for this compound is not available, macrolide antibiotics can be susceptible to thermal stress.[2] It is recommended to avoid prolonged exposure to elevated temperatures. For experiments requiring incubation at physiological temperatures (e.g., 37°C), the stability of this compound in the specific medium should be evaluated over the time course of the experiment.
Q5: Is this compound light-sensitive?
A5: Photostability data for this compound is not explicitly available. However, as a general precaution for natural product compounds, it is advisable to protect this compound solutions from direct light exposure by using amber vials or covering containers with aluminum foil, especially during long-term experiments. Some macrolides have shown partial degradation under photolytic conditions.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in experiments. | Degradation of this compound in the experimental medium. | - Prepare fresh solutions of this compound for each experiment.- Assess the stability of this compound under your specific experimental conditions (pH, temperature, media components) using an analytical method like HPLC.- Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound. | - Ensure complete dissolution of this compound in the chosen solvent before preparing working solutions.- Visually inspect solutions for any signs of precipitation before use.- Consider the use of a co-solvent if solubility in the final aqueous medium is a concern. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products.- Use a stability-indicating analytical method that can resolve this compound from its degradants.- Protect samples from light and control the temperature during analysis. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] The following are general protocols for stress testing, which should be adapted for this compound.
1. Acidic and Alkaline Hydrolysis:
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution with 0.1 M HCl (for acidic hydrolysis) and 0.1 M NaOH (for alkaline hydrolysis) to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (for alkaline samples, add an equivalent amount of acid, and vice versa).
-
Analyze the samples by a suitable analytical method, such as HPLC-UV.
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
Collect samples at different time intervals.
-
Analyze the samples by HPLC-UV.
-
3. Thermal Degradation:
-
Protocol:
-
Place this compound solid powder in a controlled temperature oven (e.g., 60°C, 80°C).
-
For solutions, incubate a 1 mg/mL solution of this compound at elevated temperatures.
-
Sample at various time points and analyze for degradation.
-
4. Photolytic Degradation:
-
Protocol:
-
Expose a solution of this compound (e.g., 1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze samples at different time points to assess the extent of photodegradation.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table provides a template for recording experimental results from forced degradation studies.
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | RT | ||||
| 0.1 M HCl | 60 | ||||
| 0.1 M NaOH | RT | ||||
| 0.1 M NaOH | 60 | ||||
| 3% H₂O₂ | RT | ||||
| Heat (Solid) | 80 | ||||
| Heat (Solution) | 60 | ||||
| Light (UV/Vis) | RT |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for this compound Forced Degradation Studies.
This compound and the NF-κB Signaling Pathway
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB Pathway by this compound.
References
Nargenicin A1 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Nargenicin A1.
Troubleshooting Guide: Inconsistent Experimental Results
Question 1: Why am I observing high variability in cell viability (MTT assay) results after this compound treatment?
Possible Causes and Solutions:
-
This compound Concentration and Purity:
-
Solution: Ensure the accurate concentration and purity of your this compound stock solution. Verify the molecular weight and perform a concentration check using spectrophotometry if possible. Use a consistent, high-purity source for your experiments.
-
-
Cell Seeding Density:
-
Solution: Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize and strictly adhere to a standardized cell seeding protocol. Ensure even cell distribution in multi-well plates by gently swirling after seeding.
-
-
Incubation Time:
-
Solution: Adhere to a consistent incubation time for both this compound treatment and the MTT reagent. Small variations in timing, especially with the MTT reagent, can significantly impact results.
-
-
Metabolic State of Cells:
-
Solution: Cells in different growth phases (lag, log, stationary) will have different metabolic rates, affecting the MTT assay. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase before treatment.
-
Question 2: My anti-inflammatory assay results (e.g., NO, PGE2, cytokine levels) are not consistent. What should I check?
Possible Causes and Solutions:
-
Lipopolysaccharide (LPS) Activity:
-
Solution: The potency of LPS can vary between lots and manufacturers. Test each new lot of LPS to determine the optimal concentration for inducing a robust inflammatory response. Store LPS aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Timing of this compound Pre-treatment:
-
Inconsistent Cell Stimulation:
-
Solution: Ensure thorough but gentle mixing when adding this compound and LPS to your cell cultures to guarantee uniform exposure.
-
-
Sample Collection and Storage:
-
Solution: For secreted factors like NO and cytokines, collect supernatants at a consistent time point post-stimulation. If not assayed immediately, store samples at -80°C to prevent degradation.
-
Question 3: I'm having trouble reproducing the inhibitory effect of this compound on NF-κB activation.
Possible Causes and Solutions:
-
Subcellular Fractionation Purity:
-
Solution: When performing Western blots to assess NF-κB nuclear translocation, ensure the purity of your nuclear and cytoplasmic extracts. Cross-contamination can lead to misleading results. Use specific protein markers (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic) to check fraction purity.
-
-
Antibody Quality:
-
Solution: The quality of primary antibodies against NF-κB subunits (e.g., p65) and IκB-α can vary. Validate your antibodies to ensure they are specific and provide a strong signal. Use antibodies from a reputable source and follow the recommended dilutions.
-
-
Timing of Analysis:
-
Solution: NF-κB activation is a transient process. Create a time-course experiment to determine the peak of NF-κB nuclear translocation and IκB-α degradation in your specific cell model after LPS stimulation. This will ensure you are analyzing at the optimal time point.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound's anti-inflammatory effects?
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[1][2][3] It prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[2][4] This leads to a downstream reduction in the expression and secretion of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[2][3][4]
What is the antibacterial mechanism of this compound?
This compound functions as an antibacterial agent by inhibiting DNA replication.[5][6] It specifically targets the alpha subunit of DNA polymerase III (DnaE or PolC), binding in a DNA-dependent manner.[5][6] This binding event physically obstructs the polymerase active site, preventing nucleotide incorporation and halting DNA synthesis.[6]
What are the typical effective concentrations of this compound in cell culture experiments?
In RAW 264.7 macrophages, this compound has been shown to be non-cytotoxic at concentrations below 10 µM.[2] Significant anti-inflammatory effects, such as the inhibition of NO and PGE2 production, are observed in a concentration-dependent manner within this non-toxic range.[2]
What types of bacteria are susceptible to this compound?
This compound is primarily effective against a variety of Gram-positive bacteria.[7][8] It has demonstrated strong activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9] Its activity against Staphylococcus aureus strains is comparable to that of erythromycin.[7]
Quantitative Data Summary
Table 1: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Parameter Measured | Treatment | Result | Reference |
| Cell Viability | This compound (up to 10 µM) | No significant cytotoxicity | [2] |
| NO Production | LPS + this compound | Concentration-dependent decrease | [2] |
| PGE2 Production | LPS + this compound | Concentration-dependent decrease | [2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS + this compound | Attenuated expression and secretion | [2][3] |
| Reactive Oxygen Species (ROS) | LPS + this compound | Suppressed generation | [2] |
Table 2: Antibacterial Spectrum of this compound
| Bacterial Type | Activity | Examples | Reference |
| Gram-positive | Strong | Staphylococcus, Streptococcus, Enterococcus, Clostridium, MRSA | [7] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for MTT, 24-well for NO/cytokine analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the negative control) and incubate for the desired period (e.g., 24 hours).
-
Endpoint Analysis:
-
NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix equal volumes of supernatant and Griess reagent. Measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Collect the supernatant and perform ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Cell Viability (MTT Assay): Add MTT solution to the remaining cells, incubate, and then add a solubilizing agent (e.g., DMSO). Measure the absorbance at 570 nm.
-
Protocol 2: Western Blot for NF-κB Nuclear Translocation
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).
-
Subcellular Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use loading controls (e.g., GAPDH for cytoplasm, Histone H3 for nucleus) to normalize the results.
Visualizations
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for assessing this compound anti-inflammatory activity.
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. excli.de [excli.de]
- 2. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jcdr.net [jcdr.net]
- 8. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production, isolation and biological activity of nargenicin from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nargenicin A1 Production from Nocardia Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Nargenicin A1 from Nocardia fermentation.
Troubleshooting Guide
This section addresses common issues encountered during Nocardia fermentation for this compound production.
Issue: Low this compound Yield
Low yields of this compound can arise from several factors, ranging from suboptimal fermentation conditions to genetic limitations of the Nocardia strain. Here’s a step-by-step guide to troubleshooting this common problem.
1. Verify and Optimize Fermentation Conditions
Suboptimal culture conditions are a frequent cause of low secondary metabolite production.
-
Question: My this compound yield is lower than expected. What are the first things I should check in my fermentation setup?
Answer: Start by verifying the basics of your fermentation conditions. Ensure that the temperature, pH, and aeration are within the optimal range for your specific Nocardia strain. The composition of your culture medium is also critical. A rich medium containing appropriate carbon and nitrogen sources is essential. For instance, studies have shown that supplementation with glucose and glycerol can enhance this compound production.[1]
-
Question: What are some recommended media components for improving this compound yield?
Answer: Media optimization is a key strategy for enhancing production. Consider supplementing your base medium with biosynthetic precursors. The addition of methyl oleate, sodium propionate, or sodium acetate has been demonstrated to significantly boost this compound titers. For example, supplementation with 30 mM methyl oleate has been shown to increase production by approximately 4.62-fold in Nocardia sp. CS682.[2]
2. Evaluate the Genetic Potential of Your Nocardia Strain
The inherent genetic makeup of your Nocardia strain plays a crucial role in its ability to produce this compound.
-
Question: I've optimized my fermentation conditions, but the yield is still low. Could the strain itself be the limiting factor?
Answer: Yes, the producing strain is a critical determinant of yield. If you are using a wild-type strain, consider metabolic engineering approaches to enhance the production pathway. Overexpression of key biosynthetic genes can lead to substantial improvements. For example, expressing acetyl-CoA carboxylase genes has been shown to increase this compound production by approximately 3.8 times.[3]
-
Question: What are some genetic engineering strategies to increase this compound production?
Answer: A powerful strategy is to overexpress genes that increase the pool of precursors for this compound biosynthesis. Key targets include:
-
S-adenosylmethionine synthetase (MetK1-sp): Heterologous expression of this gene has been shown to enhance this compound production by about 2.8-fold.[3]
-
Acetyl-CoA carboxylase complex (AccA2 and AccBE): Overexpression of these genes can increase the supply of malonyl-CoA, a key building block for polyketides like this compound, resulting in a yield increase of up to 6.99-fold when combined with precursor feeding.[2]
A combined approach, integrating synthetic biology, metabolic engineering, and media optimization, has demonstrated the potential to increase production by as much as 24-fold.[4][5]
-
3. Ensure Efficient Extraction and Quantification
Inaccurate measurement of this compound can lead to a misinterpretation of yield.
-
Question: How can I be sure that my low yield measurement is accurate?
Answer: It is crucial to have a robust and validated method for extracting and quantifying this compound from the fermentation broth. This compound is a macrolide antibiotic, and its chemical structure should be confirmed using techniques like FT-IR, ¹H-NMR, and ¹³C-NMR.[6] For quantification, High-Performance Liquid Chromatography (HPLC) is a standard and reliable method. Ensure your extraction protocol is efficient in recovering the compound from the culture and that your HPLC method is properly calibrated.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound production.
-
Question: What is this compound and why is it important?
Answer: this compound is a polyketide macrolide antibiotic produced by certain strains of Nocardia.[1][6] It exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][7][8] Its unique structure and mode of action make it a compound of interest for the development of new antimicrobial agents.
-
Question: What is the biosynthetic pathway for this compound?
Answer: this compound is synthesized via a Type I polyketide synthase (PKS) pathway. The biosynthesis involves the assembly of precursor molecules like acetyl-CoA and propionyl-CoA, followed by a series of tailoring reactions including cyclization and glycosylation. The biosynthetic gene cluster (BGC) for this compound has been identified and characterized.[7][8]
-
Question: Can this compound be produced in an organism other than Nocardia?
Answer: Yes, the biosynthetic gene cluster for this compound has been successfully captured and heterologously expressed in Streptomyces venezuelae, leading to the production of this compound.[7][8] This provides an alternative production host that may be more amenable to genetic manipulation and large-scale fermentation.
Data Presentation
Table 1: Effect of Precursor Feeding on this compound Production in Nocardia sp. CS682
| Precursor Added | Concentration (mM) | Fold Increase in Yield | Reference |
| Methyl Oleate | 30 | ~4.62 | [2] |
| Sodium Propionate | 15 | ~4.25 | [2] |
| Sodium Acetate | 15 | ~2.81 | [2] |
Table 2: Impact of Metabolic Engineering and Precursor Feeding on this compound Production
| Strain / Condition | Genetic Modification | Precursor Supplementation | Fold Increase in Yield | Reference | | :--- | :--- | :--- | :--- | | Nocardia sp. metK18 | Expressing S-adenosylmethionine synthetase (MetK) | 30 mM Methyl Oleate | ~5.57 |[2] | | Nocardia sp. metK18 | Expressing S-adenosylmethionine synthetase (MetK) | 15 mM Sodium Propionate | ~5.01 |[2] | | Nocardia sp. ACC18 | Expressing acetyl-CoA carboxylase complex | 30 mM Methyl Oleate | ~6.99 |[2] | | Nocardia sp. ACC18 | Expressing acetyl-CoA carboxylase complex | 15 mM Sodium Propionate | ~6.46 |[2] | | Nocardia sp. ACC18 | Engineered Strain | Glucose and Glycerol | ~7.1 |[1] | | Nocardia sp. GAP | Multiple gene modifications and optimized precursor feeding | L-proline and D-glucose | ~24 |[5] |
Experimental Protocols
Protocol 1: General Fermentation of Nocardia sp. for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Nocardia sp. from a mature agar plate to a 50 mL flask containing 10 mL of seed medium.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.
-
-
Production Fermentation:
-
Inoculate a 250 mL flask containing 50 mL of production medium with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.
-
If using precursors, add them to the culture at the appropriate time and concentration as determined by optimization experiments.
-
-
Extraction and Analysis:
-
Harvest the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in methanol.
-
Analyze the extract for this compound concentration using HPLC.
-
Protocol 2: Electroporation of Nocardia sp.
-
Preparation of Competent Cells:
-
Grow Nocardia sp. in a suitable medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet multiple times with ice-cold, sterile 10% glycerol.
-
Resuspend the final pellet in a small volume of 10% glycerol to create a dense cell suspension.
-
-
Electroporation:
-
Mix 50-100 µL of the competent cell suspension with 1-2 µg of plasmid DNA in a pre-chilled electroporation cuvette (2 mm gap).
-
Apply a single electrical pulse using an electroporator (e.g., at 2.5 kV, 25 µF, and 200 Ω).
-
Immediately add 1 mL of recovery medium to the cuvette and transfer the cell suspension to a microfuge tube.
-
-
Recovery and Selection:
-
Incubate the cells at 28-30°C for 2-4 hours to allow for the expression of the antibiotic resistance gene.
-
Plate the transformed cells on a selective agar medium containing the appropriate antibiotic.
-
Incubate the plates at 28-30°C until transformants appear.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for improving this compound yield.
References
- 1. Enhanced production of nargenicin A(1) and generation of novel glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of Nocardia sp. CS682 for enhanced production of nargenicin A₁ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production, isolation and biological activity of nargenicin from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Nargenicin A1 Quality Control and Purity Assessment: A Technical Support Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Nargenicin A1. This guide offers troubleshooting for common experimental issues and answers frequently asked questions to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with a UV or photodiode array (PDA) detector. For structural confirmation and identification of impurities, Mass Spectrometry (MS), particularly High-Resolution Quadrupole Time-of-Flight (HR-QTOF) ESI-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1][2]
Q2: What is the acceptable purity level for a this compound reference standard?
A2: Commercially available this compound reference standards typically have a purity of greater than 97% or even ≥98%.[2]
Q3: What are the common solvents for dissolving this compound for analysis?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] For chromatographic analysis, it is recommended to dissolve the sample in the mobile phase to avoid peak distortion.
Q4: How should this compound be stored to ensure its stability?
A4: For long-term storage, this compound should be stored at -20°C under desiccating conditions. Solutions should be prepared fresh, but if storage is necessary, they can be kept at -20°C for up to one month.
Quality Control Parameters
Quantitative data for a typical this compound quality control assessment are summarized below.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the standard | HPLC (retention time), MS, NMR |
| Purity (by HPLC) | ≥98% | Reverse-Phase HPLC-UV |
| Loss on Drying | ≤ 1.0% | Thermogravimetric Analysis |
| Residual Solvents | Meets ICH limits | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This method is designed to separate this compound from its potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (10 mM, pH 6.5)
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate buffer (pH 6.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 267 nm[3] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of this compound.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[5]
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.[6] |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.[6] |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.[6] |
| Thermal Degradation | Expose the solid this compound to 100°C for 24 hours. Dissolve in mobile phase for analysis.[6] |
| Photolytic Degradation | Expose the solid this compound to UV radiation (254 nm and 360 nm) for 24 hours. Dissolve in mobile phase for analysis.[6] |
3. Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Incorrect detector wavelength- Sample concentration too low- No injection occurred | - Verify detector is set to 267 nm.- Prepare a more concentrated sample.- Check autosampler and injection system for proper functioning. |
| Peak Tailing | - Column contamination- Secondary interactions with silanol groups- Mobile phase pH inappropriate | - Flush the column with a strong solvent.- Use a high-purity silica column or add a competing base to the mobile phase.- Adjust the pH of the mobile phase buffer. |
| Split Peaks | - Partially blocked column frit- Column void- Injection solvent stronger than mobile phase | - Replace the column inlet frit.- Replace the column.- Dissolve the sample in the mobile phase. |
| Retention Time Drift | - Change in mobile phase composition- Fluctuation in column temperature- Column degradation | - Prepare fresh mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column. |
| High Backpressure | - Blockage in the system (e.g., tubing, frit, column)- Particulate matter in the sample | - Systematically disconnect components to locate the blockage.- Filter all samples before injection. |
Visualized Workflows and Pathways
Caption: Workflow for this compound Purity Assessment by HPLC.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Preventing Nargenicin A1 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Nargenicin A1 in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a macrolide antibiotic isolated from Nocardia species.[1] It exhibits broad-spectrum activity against Gram-positive bacteria.[2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₇NO₈ | [3] |
| Molecular Weight | 515.6 g/mol | [3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (up to 25 mM), methanol, DMF, and ethanol. |
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It is soluble in DMSO up to 25 mM. For cell culture experiments, it is crucial to use high-purity, sterile DMSO.
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
The final concentration of DMSO in the culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to keep the final DMSO concentration below 1%, with 0.5% or lower being preferable for most cell lines. However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q4: Can this compound bind to proteins in the culture medium?
Troubleshooting Guides
Issue: this compound precipitates immediately upon addition to the culture medium.
This is a common issue when a highly concentrated stock solution in an organic solvent is diluted into an aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution of this compound in DMSO. This will reduce the local concentration upon dilution into the aqueous medium. |
| Final concentration in the medium exceeds solubility. | The aqueous solubility of this compound is limited. Ensure the final desired concentration in your experiment does not exceed its solubility limit in the culture medium. You may need to perform a solubility test (see Experimental Protocols). |
| Poor mixing upon dilution. | Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. Avoid adding the stock solution as a single bolus. |
| Temperature shock. | Pre-warm the culture medium to 37°C before adding the this compound stock solution. This can help maintain the compound in solution. |
| Interaction with serum proteins. | If using a high concentration of Fetal Bovine Serum (FBS), consider reducing the serum percentage during the initial dilution step, if experimentally permissible. Add the this compound to the serum-free or low-serum medium first, and then add the serum. |
Issue: this compound precipitates over time during incubation.
Precipitation that occurs after a period of incubation is often related to changes in the culture medium's properties or the stability of the compound under experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| pH shift in the culture medium. | Cell metabolism can lead to a decrease in the pH of the culture medium over time. If this compound is less soluble at a lower pH, this could cause it to precipitate. Ensure your medium is adequately buffered (e.g., with HEPES) and monitor the pH of your culture. |
| Temperature instability. | Although experiments are typically conducted at a constant 37°C, fluctuations in incubator temperature could potentially affect solubility. Ensure your incubator is properly calibrated and maintains a stable temperature. |
| Compound degradation. | This compound may degrade over longer incubation periods, and the degradation products could be less soluble. While specific stability data in culture media is limited, it is a factor to consider. If possible, refresh the medium with freshly prepared this compound for long-term experiments. |
| Interaction with media components. | Over time, this compound may interact with salts or other components in the culture medium, leading to the formation of insoluble complexes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a sterile stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if starting with non-sterile powder)
Procedure:
-
Calculate the required amount: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for 10 mM Stock:
-
Molecular Weight of this compound = 515.6 g/mol
-
Mass (g) = 0.010 L * 10 mmol/L * 515.6 g/mol = 0.05156 g (or 5.156 mg for 1 mL)
-
-
-
Weigh the powder: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
(Optional) Sterilization: If the this compound powder was not sterile, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Working Solubility of this compound in Culture Medium
This protocol provides a method to empirically determine the approximate solubility of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a serial dilution: Prepare a series of dilutions of your this compound stock solution in your culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation. A cloudy or hazy appearance, or the presence of visible particles, indicates that the concentration has exceeded the solubility limit.
-
Microscopic Examination: To confirm, place a small drop of each dilution on a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate is the approximate working solubility of this compound in your specific culture medium under your experimental conditions.
Signaling Pathway
While the primary mechanism of action of this compound is the inhibition of bacterial DNA polymerase, it has also been shown to have anti-inflammatory effects in mammalian cells by inhibiting the NF-κB signaling pathway. Understanding this can be relevant for interpreting experimental results.
Caption: Simplified diagram of the inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. characterization-of-site-i-on-human-serum-albumin-concept-about-the-structure-of-a-drug-binding-site - Ask this paper | Bohrium [bohrium.com]
- 2. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 3. researchoutreach.org [researchoutreach.org]
Managing potential off-target effects of Nargenicin A1 in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential off-target effects of Nargenicin A1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an antibacterial agent that selectively inhibits DNA replication in Gram-positive bacteria. It achieves this by targeting DnaE, the alpha subunit of DNA polymerase III, thereby blocking the synthesis of new DNA.[1]
Q2: What are the known off-target effects of this compound in eukaryotic cells?
A2: In eukaryotic cells, this compound has been shown to exhibit anti-inflammatory and antioxidant effects. This is primarily mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[2][3] It has also been noted for its potential in inhibiting cell proliferation and inducing apoptosis and autophagy in certain contexts.[4][5]
Q3: At what concentrations are the off-target effects of this compound observed?
A3: The anti-inflammatory effects of this compound, such as the inhibition of pro-inflammatory mediators, have been observed in a concentration-dependent manner. For instance, in RAW 264.7 macrophages, significant inhibitory effects on the NF-κB pathway are seen at concentrations around 10 µM, a concentration at which this compound did not show significant cytotoxicity.[2]
Q4: Is this compound cytotoxic to eukaryotic cells?
A4: this compound can be cytotoxic at higher concentrations. In RAW 264.7 macrophage cells, concentrations below 10 µM were found to be non-cytotoxic.[2] However, cytotoxicity can be cell-type dependent, and it is crucial to determine the optimal non-toxic concentration for your specific cell line using a cell viability assay.
Q5: How can I distinguish between on-target antibacterial effects and off-target eukaryotic effects in my experiments?
A5: This can be addressed by designing experiments with appropriate controls. For example, in a co-culture experiment with bacteria and eukaryotic cells, you could include a control with a different class of antibiotic that does not have known anti-inflammatory properties. Additionally, you can perform specific assays to measure NF-κB activation or inflammatory cytokine production in your eukaryotic cells to directly assess the off-target effects of this compound.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected decrease in inflammatory markers in a eukaryotic cell-based assay. | This compound is inhibiting the NF-κB signaling pathway in your cells.[2][3] | 1. Confirm NF-κB Inhibition: Perform a Western blot for phosphorylated IκB-α and nuclear translocation of NF-κB p65 to confirm pathway inhibition. 2. Dose-Response Analysis: Conduct a dose-response experiment to determine the concentration at which this compound elicits this effect and compare it to the concentration required for its on-target activity. 3. Use a Different Control: If studying bacterial infection, consider using an antibiotic with a different mechanism of action and no known effects on the NF-κB pathway as a control. |
| Observed cytotoxicity in eukaryotic cells at expected antibacterial concentrations. | The concentration of this compound used is toxic to the specific eukaryotic cell line being used. | 1. Determine IC50: Perform a cell viability assay (e.g., MTT or MTS assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. 2. Optimize Concentration: Use this compound at a concentration that is effective against the target bacteria but has minimal toxicity to the eukaryotic cells. 3. Time-Course Experiment: Reduce the incubation time of this compound with the eukaryotic cells to minimize toxicity. |
| Inconsistent or unexpected results in signaling pathway studies. | This compound may have unknown off-target effects on other signaling pathways. | 1. Literature Review: Conduct a thorough literature search for any newly identified off-target effects of this compound or related macrolide compounds. 2. Control Experiments: Include appropriate positive and negative controls for the signaling pathway under investigation to ensure the observed effects are specific to this compound. 3. Target Engagement Assay: If possible, perform a target engagement assay to confirm that this compound is interacting with its intended target in your experimental system. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | ~100 |
| 5 | ~100 |
| 10 | ~100 |
| >10 | Potential for decreased viability |
Data summarized from literature, indicating that concentrations up to 10 µM are generally non-toxic to RAW 264.7 cells.[2]
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages
| Treatment | NO Production | PGE₂ Production |
| Control | Baseline | Baseline |
| LPS (100 ng/ml) | Increased | Increased |
| LPS + this compound (1 µM) | Significantly Reduced | Significantly Reduced |
| LPS + this compound (5 µM) | More Significantly Reduced | More Significantly Reduced |
| LPS + this compound (10 µM) | Most Significantly Reduced | Most Significantly Reduced |
This table illustrates the concentration-dependent inhibitory effect of this compound on the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to determine the cytotoxicity of this compound on a specific eukaryotic cell line.
Materials:
-
96-well tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for NF-κB Nuclear Translocation
This protocol is used to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells of interest cultured in petri dishes
-
This compound
-
LPS (or other appropriate stimulus)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NF-κB p65, anti-Lamin B1 as a nuclear marker, anti-GAPDH as a cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound for a specified time, followed by stimulation with LPS to induce NF-κB activation.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amounts of NF-κB p65 in the cytoplasmic and nuclear fractions. An increase in nuclear p65 and a decrease in cytoplasmic p65 upon stimulation, which is reversed by this compound treatment, would indicate inhibition of translocation.
Visualizations
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. welcome.cytekbio.com [welcome.cytekbio.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 5. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Nargenicin A1 and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Head-to-Head Look at a Novel Antibiotic and a Last-Resort Glycopeptide
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for novel antimicrobial agents. This guide provides a comparative analysis of Nargenicin A1, a natural product with a novel mechanism of action, and vancomycin, a long-standing glycopeptide antibiotic of last resort for treating serious MRSA infections. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on their efficacy, mechanisms of action, and key experimental protocols.
Executive Summary
This compound has demonstrated potent in vitro activity against MRSA, with studies indicating it may possess stronger anti-MRSA activity than vancomycin.[1] While vancomycin has been a clinical workhorse for decades, concerns over rising minimum inhibitory concentrations (MICs) and the emergence of vancomycin-intermediate and -resistant S. aureus (VISA/VRSA) strains underscore the need for alternatives. This compound operates through a distinct mechanism, inhibiting DNA replication by targeting the DnaE polymerase, which may offer an advantage against strains with resistance to cell wall-active agents like vancomycin. This guide presents a compilation of quantitative data from various studies to facilitate a comparative assessment of these two antimicrobial compounds.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters in this assessment.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. One study reported the mean MIC of this compound against MRSA to be 0.12 µg/mL, and against methicillin-sensitive S. aureus (MSSA) to be 0.06 µg/mL.[1] The same study noted that this compound exhibited stronger anti-MRSA activity than vancomycin, though direct comparative values from the same experimental setup were not provided.[1]
Vancomycin MICs against MRSA can vary, with numerous studies reporting ranges. Generally, MICs for susceptible strains are ≤ 2 µg/mL.[2] However, a phenomenon known as "MIC creep" has been observed, where the MICs of vancomycin against MRSA isolates have been gradually increasing over time, though often remaining within the susceptible range.[3]
Table 1: Comparative MIC values against MRSA
| Antibiotic | MRSA MIC Range (µg/mL) | Mean MRSA MIC (µg/mL) | Key Observations |
| This compound | Not widely reported | 0.12[1] | Reported to have stronger anti-MRSA activity than vancomycin.[1] |
| Vancomycin | 0.5 - 2[4][5] | Varies by study and region | MIC creep is a documented concern.[3] |
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. For vancomycin, MBC values against MRSA are often 2- to 4-fold higher than the MIC.[6] Specific MBC data for this compound against MRSA from direct comparative studies is limited in the available literature.
Table 2: Comparative MBC values against MRSA
| Antibiotic | MRSA MBC Range (µg/mL) | MBC/MIC Ratio | Key Observations |
| This compound | Data not available | Data not available | Further studies are needed to establish bactericidal activity. |
| Vancomycin | 2 - 64[6] | Typically ≥2 | Bactericidal activity is a key feature. |
Time-Kill Kinetics
Time-kill assays provide insights into the pharmacodynamic properties of an antibiotic, demonstrating the rate at which it kills a bacterial population. For vancomycin, time-kill studies against MRSA typically show a time-dependent bactericidal effect, with a ≥3-log10 reduction in colony-forming units (CFU)/mL over 24 hours at concentrations several-fold above the MIC.[7][8][9][10] Detailed time-kill kinetic data for this compound against MRSA is not as readily available in the public domain, representing a key area for future research.
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo potential of an antibiotic. Vancomycin has been extensively studied in various murine infection models, including systemic, thigh, and pneumonia models, where it has demonstrated efficacy in reducing bacterial burden and improving survival.[11][12][13][14][15] For instance, in a murine systemic infection model, liposomal-encapsulated vancomycin improved kidney clearance of a USA300 MRSA strain by 1 log compared to free vancomycin.[11] In a murine thigh infection model, vancomycin monotherapy has been shown to reduce bacterial load by >1 log10 CFU/muscle.[14]
While this compound has been noted for its potent in vitro activity, comprehensive in vivo efficacy data from MRSA animal models is not as widely published. This represents another critical gap in the direct comparison with vancomycin.
Mechanisms of Action
The distinct mechanisms of action of this compound and vancomycin are a key differentiator.
This compound: Inhibition of DNA Replication
This compound employs a novel mechanism by targeting DnaE, a catalytic subunit of the DNA polymerase III holoenzyme. This inhibition disrupts DNA replication, leading to bacterial cell death.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking.
References
- 1. jcdr.net [jcdr.net]
- 2. medscape.com [medscape.com]
- 3. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 4. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
- 9. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal encapsulation of vancomycin improves killing of methicillin-resistant Staphylococcus aureus in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Efficacies of Human Simulated Exposures of Telavancin and Vancomycin against Methicillin-Resistant Staphylococcus aureus with a Range of Vancomycin MICs in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and Pharmacodynamics of Vancomycin derivative LYSC98 in a Murine Thigh Infection Model against Staphylococcus aureus | bioRxiv [biorxiv.org]
Nargenicin A1: A Comparative Analysis of its Efficacy Against Clinically Isolated Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, Nargenicin A1, a macrolide antibiotic produced by Nocardia species, has demonstrated significant potential. This guide provides a comparative analysis of this compound's efficacy against clinically isolated resistant bacteria, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).[1] Its unique mechanism of action, the inhibition of the alpha subunit of DNA polymerase III (DnaE), offers a promising alternative to existing antibiotic classes.[2][3] Comparative data suggests that this compound's efficacy is comparable or superior to several conventional antibiotics against specific resistant strains.
Comparative Efficacy of this compound
The following tables summarize the in vitro activity of this compound against various clinically significant resistant bacteria, as determined by Minimum Inhibitory Concentration (MIC) values.
Table 1: Comparative MICs (µg/mL) of this compound and Other Antibiotics against Staphylococcus aureus Strains
| Antibiotic | MSSA (Mean MIC) | MRSA (Mean MIC) | VRSA (Mean MIC) |
| This compound | 0.06 [1] | 0.12 [1] | 25 [1] |
| Vancomycin | 0.92 (r=0.98 with this compound)[1] | 0.85 (r=0.85 with this compound)[1] | - |
| Linezolid | 0.65 (r=0.65 with this compound)[1] | 0.7 (r=0.7 with this compound)[1] | 0.43 (r=0.43 with this compound)[1] |
| Oxacillin | - | - | - |
| Erythromycin | 0.54 (r=0.54 with this compound)[1] | - | - |
Note: Some data for comparator antibiotics are presented as correlation coefficients (r) with this compound MICs from a specific study, indicating a positive association in their inhibitory activity.
Table 2: MICs (µg/mL) of this compound against Enterococcus and Streptococcus Species
| Bacterial Species | This compound (Mean MIC) |
| Enterococcus faecalis | 14.45[1] |
| Enterococcus faecium | 53.13[1] |
| Streptococcus spp. | 0.017[1] |
Mechanism of Action: Inhibition of DNA Polymerase III
This compound exerts its bactericidal effect by targeting a crucial enzyme in bacterial DNA replication, DNA polymerase III. Specifically, it binds to the alpha subunit (DnaE), which is the catalytic core of the enzyme.[2][3] This binding is DNA-dependent and effectively stalls the replication fork, leading to cell death.[2][3][4]
Caption: this compound inhibits bacterial DNA replication by binding to the DnaE subunit of DNA polymerase III.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired final concentration.
-
Inoculum: From a pure culture of the test bacterium grown on an appropriate agar plate for 18-24 hours, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
b. Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
Add 50 µL of the 2x concentrated this compound solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antimicrobial agent.
-
The last two wells of a row should serve as a positive control (inoculum without antibiotic) and a negative control (broth only).
-
Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum.
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
c. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method for MIC Determination
This method is considered a reference standard for antimicrobial susceptibility testing.
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA).
-
Antimicrobial Agent: Prepare a series of dilutions of this compound in a suitable solvent.
-
Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
b. Procedure:
-
Prepare a series of agar plates, each containing a different concentration of this compound. This is done by adding a specific volume of the antimicrobial stock solution to molten MHA before it solidifies.
-
Allow the agar plates to solidify completely.
-
Spot-inoculate the surface of each agar plate with the prepared bacterial suspension (approximately 1-2 µL, containing about 10⁴ CFU). A multi-point inoculator can be used to test multiple isolates simultaneously.
-
Include a growth control plate (MHA without any antimicrobial agent).
-
Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
c. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial isolate.
Experimental Workflow for In Vitro Efficacy Evaluation
The following diagram illustrates the typical workflow for assessing the in vitro efficacy of a novel antibiotic like this compound against clinically isolated resistant bacteria.
Caption: Standard workflow for determining the in vitro efficacy of this compound against clinical isolates.
Conclusion
This compound demonstrates significant promise as a potential therapeutic agent against clinically important resistant Gram-positive bacteria. Its potent in vitro activity, particularly against MRSA, and its novel mechanism of action warrant further investigation and development. The data presented in this guide provides a foundation for researchers and drug development professionals to objectively evaluate the potential of this compound in the fight against antimicrobial resistance.
References
Nargenicin A1: A Comparative Analysis of its Inhibitory Activity on Bacterial DNA Polymerases
Nargenicin A1, a natural product originally isolated from Nocardia species, has emerged as a potent inhibitor of bacterial DNA replication.[1][2] This guide provides a comparative analysis of the activity of this compound on different bacterial DNA polymerases, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.
Quantitative Comparison of this compound Activity
The inhibitory activity of this compound varies significantly among different bacterial DNA polymerases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the replicative DNA polymerases from Staphylococcus aureus, Mycobacterium tuberculosis, and Escherichia coli.
| Bacterial Species | DNA Polymerase | IC50 (nM) |
| Staphylococcus aureus | DnaE | 8 |
| Mycobacterium tuberculosis | DnaE1 | 125 |
| Escherichia coli | Pol IIIα | 13,000 |
Data compiled from studies on the differential inhibition of bacterial polymerases by this compound.[1][3][4][5]
The data clearly indicates that this compound is most potent against S. aureus DnaE, with significantly higher concentrations required to inhibit M. tuberculosis DnaE1 and E. coli Pol IIIα.[1][3][4] This differential activity is attributed to the varying DNA binding affinities of the respective polymerases.[2][3]
Mechanism of Action
This compound exerts its inhibitory effect through a unique DNA-dependent binding mechanism.[2][3][6] Cryo-electron microscopy studies have revealed that this compound binds to the polymerase active site only in the presence of a DNA substrate.[2][3][5] The molecule wedges itself between the terminal base pair of the DNA duplex and the polymerase, physically occupying the space of both the incoming deoxynucleoside triphosphate (dNTP) and the templating base.[2][3][6] This action effectively stalls the DNA replication process. The binding of this compound induces a DNA damage response in bacteria.[2][3][5]
Caption: Mechanism of this compound Inhibition of DNA Polymerase.
Experimental Protocols
The following is a detailed methodology for the real-time DNA polymerase inhibition assay used to determine the IC50 values of this compound.
Objective: To measure the inhibitory effect of this compound on the activity of purified bacterial DNA polymerases.
Materials:
-
Purified bacterial DNA polymerase (e.g., S. aureus DnaE, M. tuberculosis DnaE1, E. coli Pol IIIα)
-
This compound
-
Fluorescently labeled DNA substrate: a primer-template DNA construct with a fluorophore (e.g., fluorescein) at the 5' end of the template strand. The sequence is designed such that the incorporation of specific dNTPs (e.g., dGMPs) quenches the fluorescent signal.
-
Reaction Buffer: Containing appropriate salts (e.g., MgCl2), buffering agent (e.g., Tris-HCl), and additives (e.g., DTT, BSA).
-
Deoxynucleoside triphosphates (dNTPs)
-
96-well or 384-well plates suitable for fluorescence measurements
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the reaction buffer to create a range of concentrations for testing.
-
Prepare a solution of the DNA polymerase in reaction buffer.
-
Prepare a solution of the fluorescently labeled DNA substrate in reaction buffer.
-
Prepare a solution of dNTPs in reaction buffer.
-
-
Assay Setup:
-
In a multi-well plate, add the reaction buffer to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Add the DNA polymerase to all wells except the negative control.
-
Add the fluorescently labeled DNA substrate to all wells.
-
Incubate the plate at the optimal temperature for the polymerase for a short period to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the polymerase reaction by adding the dNTP solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the decrease in fluorescence intensity over time in real-time. The rate of fluorescence quenching is proportional to the rate of DNA synthesis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration from the linear phase of the fluorescence decay curve.
-
Normalize the reaction velocities to the vehicle control (considered 100% activity).
-
Plot the percentage of polymerase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Caption: Workflow for Determining IC50 of this compound.
References
Benchmarking Nargenicin A1: A Comparative Analysis Against Novel Antibiotic Candidates
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a robust pipeline of novel antibiotics with diverse mechanisms of action. This guide provides a comparative analysis of Nargenicin A1, a natural product with a unique mode of action, against three promising novel antibiotic candidates currently in clinical development: Zosurabalpin, Gepotidacin, and Delafloxacin. The following sections present a detailed comparison of their performance based on available experimental data, outline standardized experimental protocols for key assays, and visualize their distinct mechanisms of action.
Performance Data Summary
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity (half-maximal inhibitory concentration, IC50) of this compound and the selected novel antibiotic candidates against key Gram-positive and Gram-negative pathogens.
| Compound | Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
| This compound | Staphylococcus aureus (MSSA) | - | 0.06 | [1] |
| Staphylococcus aureus (MRSA) | - | 0.12 | [1] | |
| Staphylococcus aureus (VRSA) | - | 25 | [1] | |
| Enterococcus spp. | - | 27.34 (mean) | [1] | |
| Streptococcus spp. | - | 0.017 (mean) | [1] | |
| Zosurabalpin | Acinetobacter baumannii (CRAB) | 0.12 | 0.25 | [2] |
| Gepotidacin | Staphylococcus aureus (MSSA) | 0.25 | 0.5 | [3] |
| Staphylococcus aureus (MRSA) | 0.25 | 0.5 | [3] | |
| Streptococcus pyogenes | - | 0.25 | [3] | |
| Streptococcus pneumoniae | - | 0.25 | [3] | |
| Delafloxacin | Staphylococcus aureus (MSSA) | ≤0.004 | 0.25 | [4] |
| Staphylococcus aureus (MRSA) | 0.06 - 0.25 | 0.25 - 1 | [4] | |
| Streptococcus pneumoniae | 0.008 | 0.016 | [5] | |
| Enterococcus faecalis | 0.06 - 0.12 | 1 | [5] |
Table 1: Comparative In Vitro Antibacterial Activity (MIC)
| Compound | Cell Line | IC₅₀ (µM) | Source |
| This compound | Not explicitly found, but described as having lower cytotoxicity than erythromycin and spiramycin. | - | [6] |
| Zosurabalpin | Not explicitly found, but initial hits showed no cytotoxicity. | - | [7] |
| Gepotidacin | Not explicitly found in the provided search results. | - | |
| Delafloxacin | Not explicitly found in the provided search results. | - |
Table 2: Comparative Cytotoxicity (IC₅₀)
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below, based on standardized guidelines.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[8][9][10]
-
Preparation of Antimicrobial Agent Stock Solutions: Prepare stock solutions of the test compounds (this compound, Zosurabalpin, Gepotidacin, Delafloxacin) in a suitable solvent at a concentration of 10 times the highest concentration to be tested.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[2][11][12][13]
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of this compound and the novel antibiotic candidates.
Caption: Mechanisms of action for this compound and novel antibiotic candidates.
This guide provides a foundational comparison of this compound against selected novel antibiotic candidates. Further head-to-head preclinical and clinical studies are necessary to fully elucidate their comparative efficacy and safety profiles. The distinct mechanisms of action of these emerging antibiotics offer hope in the ongoing battle against multidrug-resistant pathogens.
References
- 1. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay [protocols.io]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. jcdr.net [jcdr.net]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Personal protective equipment for handling Nargenicin A1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Nargenicin A1, a macrolide antibiotic investigated for its activity against Gram-positive bacteria and potential anticancer properties.[1][2][3][4][5] Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
I. Hazard Identification and Safety Data
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with any chemical compound used in research, it is imperative to follow standard precautionary measures.
| Hazard Classification | Details |
| GHS Classification | Not classified as hazardous |
| Signal Word | None |
| Hazard Pictograms | None |
| Hazard Statements | None |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS-Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 |
II. Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, direct contact and inhalation should always be minimized. The following PPE is recommended as a standard for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes or generation of dust.[6][7] |
| Skin Protection | - Nitrile gloves.- Laboratory coat. | Prevents direct skin contact. Although no specific glove material has been tested for resistance, nitrile gloves are a standard for handling many chemicals.[8] A lab coat should be worn to protect clothing and skin.[6] |
| Respiratory Protection | Not generally required under normal use conditions with adequate ventilation. | If handling large quantities or if there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or equivalent may be considered.[9] |
III. Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
| Procedure | Guideline |
| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or preparing solutions. - Avoid creating dust. - Wash hands thoroughly after handling. |
| Storage | - Store at +4°C for the solid product.[1] - Prepare solutions on the same day if possible. If storage of solutions is necessary, store at -20°C for up to one month.[1] - Keep container tightly closed in a dry and well-ventilated place. |
IV. Accidental Exposure and First Aid
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
V. Spills and Disposal
| Procedure | Guideline |
| Spill Cleanup | - Wear appropriate PPE. - For small spills of solid material, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. - For solutions, absorb with an inert material and place in a sealed container for disposal. |
| Disposal | - Dispose of waste in accordance with local, state, and federal regulations. - Do not allow large quantities of the product to enter drains or waterways as it is considered slightly hazardous for water (Water hazard class 1). |
VI. Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound from receipt to disposal.
References
- 1. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 9. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
